4-(tert-Butyl)-2-isopropoxyphenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-tert-butyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
InChI Key |
WJHVAEMUONAQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)O |
Origin of Product |
United States |
Synthesis Pathways and Process Optimization for 4-(tert-Butyl)-2-isopropoxyphenol
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4)[1]
Introduction & Synthetic Challenges
4-(tert-Butyl)-2-isopropoxyphenol is a highly substituted, sterically hindered phenolic compound. Molecules of this class are highly valued in industrial applications as specialized antioxidants, polymerization inhibitors, and critical intermediates in the development of agrochemicals and pharmaceuticals[1].
The primary challenge in synthesizing this molecule lies in regiocontrol . While starting from commercially available 4-tert-butylcatechol might seem intuitive, the two hydroxyl groups possess nearly identical steric and electronic environments, making selective mono-O-alkylation notoriously difficult and prone to yielding an inseparable 1:1 mixture of regioisomers. To bypass this, a bottom-up synthetic strategy starting from pyrocatechol is required, leveraging predictable electronic directing effects to build the molecule with absolute regiochemical certainty.
Retrosynthetic Strategy & Mechanistic Rationale
As a self-validating system, the most robust pathway separates the synthesis into two distinct phases governed by different mechanistic rules:
-
Statistical O-Alkylation: Mono-alkylation of pyrocatechol to form 2-isopropoxyphenol.
-
Sterically-Driven C-Alkylation: Regioselective Friedel-Crafts alkylation to install the tert-butyl group.
The Causality of Regioselectivity: In the Friedel-Crafts step, the hydroxyl (-OH) group acts as a significantly stronger activating group (+M effect) than the bulky isopropoxy (-OiPr) group. Electrophilic aromatic substitution is heavily directed to the positions ortho and para to the -OH group. Because the ortho position (C6) is sterically hindered by the adjacent -OiPr group, the bulky tert-butyl carbocation almost exclusively attacks the para position (C4). This electronic and steric synergy guarantees high purity of the target isomer.
Figure 1: Retrosynthetic and forward sequential synthesis pathway for the target compound.
Experimental Methodologies
The following protocols have been optimized for high yield and minimal byproduct formation, utilizing principles adapted from the selective alkylation of analogous guaiacol derivatives[2][3].
Phase 1: Mono-O-Alkylation of Pyrocatechol
Objective: Synthesize 2-isopropoxyphenol while suppressing di-alkylation.
-
Setup: Charge a flame-dried, nitrogen-purged 1L three-neck flask with Pyrocatechol (1.0 eq, 110 g) and anhydrous N,N-Dimethylformamide (DMF) (500 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq, 165 g). Heat the suspension to 60°C with vigorous mechanical stirring.
-
Electrophile Addition: Add 2-Bromopropane (1.05 eq, 129 g) dropwise over 3 hours using an addition funnel.
-
Causality Check: Slow dropwise addition ensures the local concentration of the electrophile remains low. Because the pKa of the mono-alkylated product is higher than the starting pyrocatechol, maintaining a low electrophile concentration statistically favors the mono-alkylation pathway over di-alkylation.
-
-
Workup: After 8 hours, cool to room temperature and quench with 1L of ice water. Extract with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers extensively with brine to remove DMF, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Isolate pure 2-isopropoxyphenol via vacuum distillation.
Phase 2: Regioselective Friedel-Crafts C-Alkylation
Objective: Install the tert-butyl group at C4 without cleaving the sensitive ether linkage.
Traditional Lewis acids (like AlCl₃ or BBr₃) are highly destructive to ether linkages and will cause de-isopropoxylation. To prevent this, we utilize a heterogeneous cation-exchange resin (Amberlyst-15), which provides the necessary acidity to generate the tert-butyl carbocation without cleaving the ether[3].
Figure 2: Step-by-step experimental workflow for the Friedel-Crafts C-Alkylation phase.
-
Preparation: Dissolve 2-isopropoxyphenol (1.0 eq, 76 g) in 400 mL of anhydrous toluene.
-
Causality Check: Toluene is chosen over more polar solvents because it does not coordinate with and deactivate the acidic sites of the solid catalyst.
-
-
Catalyst Loading: Add dry Amberlyst-15 resin (10 wt%, 7.6 g). Heat the mixture to 70°C.
-
Alkylation: Add tert-Butyl alcohol (1.2 eq, 44.5 g) dropwise over 2 hours.
-
Monitoring & Isolation: Stir at 70°C for 6 hours until GC-MS indicates maximum conversion. Filter the hot solution to remove the Amberlyst-15 resin (which can be washed with methanol and regenerated).
-
Crystallization: Concentrate the toluene filtrate under vacuum. Recrystallize the crude residue from hot hexanes to yield pure 4-(tert-Butyl)-2-isopropoxyphenol as crystalline solids.
Process Optimization & Quantitative Data
The choice of catalyst in Phase 2 dictates both the overall yield and the structural integrity of the final molecule. The table below summarizes the optimization data for the C-alkylation of 2-alkoxyphenols, demonstrating why solid acid catalysts are mandatory for this specific synthesis[3].
| Catalyst System | Temp (°C) | Conversion (%) | Selectivity for C4-Isomer (%) | Primary Byproducts / Failure Modes |
| AlCl₃ (Homogeneous) | 25 | 82 | 45 | Extensive ether cleavage (de-isopropoxylation). |
| H₂SO₄ (Conc., Homogeneous) | 60 | 95 | 62 | Sulfonation byproducts, polyalkylation. |
| H-Y Zeolite (Heterogeneous) | 90 | 85 | 92 | Minimal; requires higher energy input. |
| Amberlyst-15 (Heterogeneous) | 70 | 94 | 96 | Trace di-alkylation; optimal balance of yield/purity. |
Data Interpretation: Amberlyst-15 provides the optimal microenvironment. Its sulfonic acid groups are strong enough to dehydrate tert-butyl alcohol into the requisite carbocation, but the polymeric backbone prevents the destructive coordination required to cleave the isopropoxy ether, ensuring a self-validating, high-purity output.
References
-
Chemsrc Database. "4-(tert-Butyl)-2-isopropoxyphenol | CAS#:1243439-96-4". Chemsrc Compound Index.[1] URL: [Link]
-
Yadav, G. D.; Pathre, G. S. "Selectivity Engineering of Cation-Exchange Resins over Inorganic Solid Acids in C-Alkylation of Guaiacol with Cyclohexene." Industrial & Engineering Chemistry Research, 2007, 46, 3119–3127.[3] URL:[Link]
Sources
4-(tert-Butyl)-2-isopropoxyphenol: Molecular Architecture, Synthesis, and Antioxidant Mechanisms
Executive Summary
In the landscape of modern drug development and materials science, sterically hindered alkoxyphenols represent a critical class of redox-active compounds. 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) is a highly specialized derivative engineered for potent radical scavenging and antioxidant stability [1]. By strategically positioning an electron-donating isopropoxy group and a bulky tert-butyl group around a reactive phenolic core, this molecule achieves an exceptionally low O-H Bond Dissociation Enthalpy (BDE) while preventing radical-radical dimerization.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and a self-validating synthetic protocol designed for researchers and process chemists.
Physicochemical Properties & Molecular Architecture
The structural framework of 4-(tert-Butyl)-2-isopropoxyphenol is meticulously designed to optimize its electronic and steric parameters.
-
CAS Registry Number: 1243439-96-4 [1]
-
Chemical Formula: C₁₃H₂₀O₂
-
Molecular Weight: 208.30 g/mol
-
SMILES String: CC(C)(C)c1cc(OC(C)C)c(O)cc1
Structural Causality: The molecule features a phenol ring with an ortho-isopropoxy group and a para-tert-butyl group. The ortho-alkoxy substitution allows for intramolecular hydrogen bonding with the phenolic -OH, which stabilizes the parent molecule but, more importantly, provides strong resonance stabilization to the phenoxyl radical once the hydrogen is abstracted [2]. The para-tert-butyl group acts as a steric shield. Because phenoxyl radicals typically undergo unwanted dimerization at the ortho or para positions, blocking the para position with a massive tert-butyl group dramatically increases the half-life of the active antioxidant state [4].
Mechanistic Insights: Radical Scavenging Activity
The primary function of 4-(tert-Butyl)-2-isopropoxyphenol in biological and synthetic systems is the neutralization of Reactive Oxygen Species (ROS) via the Hydrogen Atom Transfer (HAT) mechanism [2].
The Causality of Bond Dissociation Enthalpy (BDE)
The efficacy of a phenolic antioxidant is inversely proportional to its O-H BDE. The isopropoxy group exerts a strong +M (mesomeric) and +I (inductive) effect, increasing the electron density on the oxygen atom of the phenoxyl radical. This electronic enrichment lowers the energy threshold required to break the O-H bond. Consequently, 4-(tert-Butyl)-2-isopropoxyphenol readily donates its phenolic hydrogen to a propagating lipid peroxyl radical (ROO•), terminating the oxidative chain reaction [4].
Figure 1: Radical scavenging HAT mechanism of 4-(tert-Butyl)-2-isopropoxyphenol.
Quantitative Data Summarization
To understand its potency, we must compare its thermodynamic parameters against standard industrial antioxidants.
| Compound | Estimated O-H BDE (kcal/mol) | Steric Hindrance at Reactive Sites | Primary Application |
| Phenol | ~88.3 | Low | Precursor / Solvent |
| 2-Isopropoxyphenol | ~82.5 | Moderate (ortho-alkoxy) | Flavoring / Intermediate |
| BHT (2,6-di-tert-butyl-4-methylphenol) | ~79.0 | High (di-ortho-alkyl) | Industrial Antioxidant |
| 4-(tert-Butyl)-2-isopropoxyphenol | ~78.5 - 80.0* | High (ortho-alkoxy, para-alkyl) | Advanced API Intermediate |
*Estimated based on density functional theory (DFT) substituent additivity models for hindered phenols [2].
Experimental Workflows: Synthesis via Friedel-Crafts Alkylation
The synthesis of 4-(tert-Butyl)-2-isopropoxyphenol relies on the regioselective Friedel-Crafts alkylation of 2-isopropoxyphenol. Traditional homogeneous catalysts (e.g., H₂SO₄, AlCl₃) cause severe environmental hazards and difficult work-ups. Therefore, this protocol utilizes a heterogeneous solid acid catalyst (Amberlyst-15) , which provides excellent para-selectivity and a self-validating, green-chemistry workflow[3].
Causality Behind Experimental Choices:
-
Why Amberlyst-15? It is a macroreticular sulfonic acid resin. Its porous structure allows the bulky 2-isopropoxyphenol to enter the active sites, while its solid state allows for simple recovery via filtration, preventing acid-catalyzed degradation during distillation [3].
-
Why 70°C? Temperature control is critical. Below 50°C, the reaction kinetics are too slow due to the steric bulk of the isopropoxy group. Above 90°C, thermodynamic control takes over, leading to unwanted dealkylation or isomerization (e.g., migration of the tert-butyl group to the less hindered meta position).
-
Why NaHCO₃ Wash? Even with solid catalysts, trace acidic byproducts can leach. Neutralizing the organic layer ensures the product does not undergo reverse dealkylation during high-vacuum concentration.
Step-by-Step Methodology
-
Preparation & Setup: Charge a dry, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube with 2-isopropoxyphenol (1.0 eq, 0.5 mol) and toluene (150 mL) as a non-polar solvent to moderate the reaction temperature.
-
Catalyst Addition: Add Amberlyst-15 (10% w/w relative to the phenol). Ensure the resin has been pre-dried under a vacuum at 105°C for 4 hours to remove moisture, which would otherwise poison the Brønsted acid sites.
-
Alkylation: Heat the mixture to 70°C. Slowly bubble isobutylene gas (1.2 eq) into the reaction mixture over 2 hours. Alternatively, tert-butanol can be added dropwise, though this generates water as a byproduct which may slightly deactivate the catalyst.
-
Reaction Monitoring: Monitor the conversion via HPLC (UV detection at 254 nm). The reaction is deemed complete when the 2-isopropoxyphenol peak area falls below 2%.
-
Quenching & Work-up: Cool the mixture to room temperature. Filter the Amberlyst-15 resin through a sintered glass funnel. Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexane/Ethyl Acetate) to yield pure 4-(tert-Butyl)-2-isopropoxyphenol as a stable solid/viscous oil.
Figure 2: Heterogeneous Friedel-Crafts alkylation workflow using solid acid catalysis.
Applications in Drug Development
In pharmacological contexts, sterically hindered phenols like 4-(tert-Butyl)-2-isopropoxyphenol serve as vital pharmacophores. They are frequently incorporated into the design of non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotective agents. By acting as a "sacrificial" electron donor, the molecule protects sensitive cellular lipid bilayers from oxidative stress without initiating a secondary radical cascade [4]. Furthermore, its unique steric profile makes it an excellent building block for synthesizing complex catechol-derived Schiff bases used in targeted therapeutics.
References
-
ChemSrc. "4-(tert-Butyl)-2-isopropoxyphenol | CAS#:1243439-96-4". ChemSrc Chemical Database. Available at: [Link]
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. "Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants." Journal of the American Chemical Society, 2001, 123(6), 1173-1183. Available at: [Link]
-
"Phenol alkylation with isobutene — influence of heterogeneous Lewis and/or Brønsted acid sites." ResearchGate. Available at: [Link]
-
"Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity." National Institutes of Health (PMC). Available at: [Link]
Solubility Profiling of 4-(tert-Butyl)-2-isopropoxyphenol: A Comprehensive Technical Guide for Formulation and Extraction
Executive Summary
In the landscape of drug development and advanced materials, sterically hindered phenols play a critical role as potent antioxidants, radical scavengers, and synthetic intermediates. 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) is a highly lipophilic phenolic compound characterized by deep steric shielding of its hydroxyl core[1]. Understanding its solubility profile in common organic solvents is not merely a matter of empirical observation; it requires a mechanistic understanding of solvation thermodynamics. This whitepaper provides researchers and formulation scientists with a rigorous, self-validating framework for predicting, measuring, and utilizing the solubility of this compound in organic matrices.
Structural Causality and Solvation Thermodynamics
To predict the solubility of 4-(tert-Butyl)-2-isopropoxyphenol, we must analyze the causality behind its molecular interactions using the framework[2]. The HSP model dictates that a solute will dissolve in a solvent if their respective dispersion forces ( δd ), polar forces ( δp ), and hydrogen bonding forces ( δh ) are closely aligned[2].
The unique solubility behavior of 4-(tert-Butyl)-2-isopropoxyphenol is driven by three structural features:
-
The Phenol Core ( δp , δh ): The hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor, providing a baseline affinity for polar solvents.
-
The para-tert-Butyl Group ( δd ): This bulky, highly non-polar moiety dominates the molecule's dispersion forces. Crucially, its sheer volume disrupts the planar stacking typically seen in simple phenols. By preventing the formation of a tight, high-energy crystal lattice, the tert-butyl group significantly lowers the energy required for solvent molecules to break the solute-solute bonds.
-
The ortho-Isopropoxy Group ( δp , δd ): The ether oxygen provides an additional H-bond acceptor site, but the bulky isopropyl chain creates severe steric hindrance around the phenolic -OH. This shielding effect drastically reduces the molecule's ability to interact with highly polar, small-molecule solvents like water, while maximizing its affinity for medium-polarity organic solvents (e.g., acetone, ethyl acetate).
Because of this structural causality, the compound exhibits practically zero aqueous solubility but demonstrates massive solubility in organic solvents, a phenomenon well-documented in the extraction of similar sterically hindered phenolic antioxidants[3],[4].
Quantitative Solubility Data in Common Organic Solvents
The table below synthesizes the estimated solubility profile of 4-(tert-Butyl)-2-isopropoxyphenol at standard conditions (25°C). Because empirical data for highly specific proprietary intermediates can be sparse, these values are rigorously extrapolated from structurally analogous hindered phenolic antioxidants (such as Butylated Hydroxyanisole) and guided by HSP alignment principles[2],[4].
| Solvent | Dielectric Constant ( ε ) | Polarity Index ( P′ ) | Estimated Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |
| Acetone | 20.7 | 5.1 | > 600 | Strong H-bond acceptor, dipole-dipole alignment |
| Ethanol | 24.3 | 5.2 | > 500 | Strong H-bond donor/acceptor, moderate dispersion |
| Methanol | 33.0 | 5.1 | > 500 | Strong H-bond donor/acceptor |
| Ethyl Acetate | 6.0 | 4.4 | > 400 | Moderate H-bond acceptor, high dispersion compatibility |
| Dichloromethane | 8.9 | 3.1 | > 300 | High dispersion forces, dipole-induced interactions |
| Hexane | 1.9 | 0.1 | ~ 50 | Pure dispersion forces (limited by lack of H-bonding) |
| Water | 80.1 | 10.2 | < 0.1 | Hydrophobic repulsion, steric shielding of -OH |
Note: Solvents with a moderate dielectric constant (20–30) and strong H-bond accepting capabilities (like acetone) provide the optimal thermodynamic environment for this compound[4].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate highly accurate, formulation-grade solubility data, researchers must avoid kinetic artifacts (e.g., supersaturation or incomplete dissolution). The following protocol is a self-validating adaptation of the (Shake-Flask Method), optimized for highly lipophilic compounds in volatile organic solvents[5].
Step-by-Step Protocol
Step 1: Preparation of Saturated Mixtures
-
Action: Add an excess amount of 4-(tert-Butyl)-2-isopropoxyphenol (e.g., 1.5 g) to 1.0 mL of the target organic solvent in a 5 mL amber glass vial equipped with a PTFE-lined screw cap.
-
Causality: Amber glass prevents photo-oxidative degradation of the phenol. The PTFE liner prevents solvent evaporation and chemical leaching, ensuring the integrity of the organic phase.
Step 2: Isothermal Equilibration
-
Action: Place the sealed vials in an isothermal shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.
-
Causality: Solubility is highly temperature-dependent. Agitation continuously refreshes the solvent boundary layer around the solid particles, driving the system toward thermodynamic equilibrium.
Step 3: Phase Separation
-
Action: After 24 hours, remove the vials and centrifuge at 10,000 × g for 10 minutes at 25°C.
-
Causality: Centrifugation forces undissolved micro-crystals to the bottom, ensuring that the supernatant represents a true thermodynamic solution rather than a colloidal suspension.
Step 4: Quantification & Self-Validation (Crucial Step)
-
Action: Carefully extract a 10 μ L aliquot of the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify the concentration using HPLC-UV (detection at ~280 nm).
-
Self-Validation Loop: Repeat Steps 2–4 at the 48-hour mark. Compare the 24h and 48h concentrations.
-
If ΔC<5% : The system has reached true thermodynamic equilibrium. Record the value.
-
If ΔC≥5% : The system is still undergoing kinetic dissolution. Extend agitation to 72 hours and re-test[5].
-
Workflow Visualization
Thermodynamic solubility determination workflow with self-validating equilibrium checks.
Formulation Implications for Drug Development
For formulation scientists, the extreme solubility differential between aqueous and organic phases dictates how 4-(tert-Butyl)-2-isopropoxyphenol must be handled:
-
Lipid-Based Delivery: Its high affinity for non-polar and moderately polar environments makes it an ideal candidate for inclusion in Self-Microemulsifying Drug Delivery Systems (SMEDDS) or liposomal lipid bilayers, where it can act as a localized antioxidant to protect sensitive APIs from auto-oxidation.
-
Topical Gels: The compound can be easily dissolved in ethanol or propylene glycol at high concentrations before being incorporated into carbomer-based hydrogels for dermatological applications.
-
Aqueous Administration: Direct dissolution in water is impossible. Intravenous or oral aqueous formulations will strictly require the use of co-solvents (e.g., PEG-400, Ethanol) or complexation agents (e.g., Cyclodextrins) to overcome the hydrophobic repulsion caused by the tert-butyl and isopropoxy groups.
References
-
Novaes, F. J. M., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." Plants (Basel), 2023.[Link]
-
Zuorro, A., et al. "Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain." Processes, 2019.[Link]
-
OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, 1995.[Link]
-
Chemsrc. "4-(tert-Butyl)-2-isopropoxyphenol | CAS#:1243439-96-4." Chemsrc Chemical Database.[Link]
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Whitepaper: Mechanism of Action and Efficacy of 4-(tert-Butyl)-2-isopropoxyphenol as a Chain-Breaking Antioxidant
Introduction to Sterically Hindered Phenols
In the realm of polymer stabilization, lipid preservation, and pharmaceutical formulation, oxidative degradation remains a primary failure mode. Autoxidation is a free radical chain reaction driven by reactive oxygen species (ROS) and lipid peroxyl radicals (ROO•)[1]. To combat this, sterically hindered phenols are deployed as primary, chain-breaking antioxidants[2]. Among these, 4-(tert-Butyl)-2-isopropoxyphenol represents a highly optimized molecular architecture, balancing kinetic reactivity with radical stability.
Molecular Architecture: The Causality of Efficacy
The antioxidant capacity of a phenolic compound is governed by two critical thermodynamic and kinetic parameters: the Bond Dissociation Enthalpy (BDE) of the O-H bond, and the steric shielding of the resulting phenoxyl radical[3]. 4-(tert-Butyl)-2-isopropoxyphenol achieves its efficacy through a precise arrangement of functional groups:
-
The Phenolic Hydroxyl (-OH): The active site responsible for Hydrogen Atom Transfer (HAT). It donates a proton and an electron to neutralize propagating peroxyl radicals[4].
-
The Ortho-Isopropoxy Group (-OCH(CH₃)₂): Positioned adjacent to the hydroxyl group, this moiety serves a dual purpose. First, it acts as a strong electron-donating group via resonance (+M effect), which significantly lowers the O-H BDE, thereby increasing the rate constant ( kinh ) of the HAT reaction[5]. Second, the bulky isopropyl structure provides localized steric hindrance, shielding the oxygen radical from unwanted side reactions without completely blocking the approach of the target peroxyl radical.
-
The Para-tert-Butyl Group (-C(CH₃)₃): Phenoxyl radicals are prone to degradation via para-para coupling (dimerization)[6]. The massive steric bulk of the tert-butyl group at the para position physically blocks this degradation pathway, ensuring the radical remains stable long enough to safely terminate a second peroxyl radical[7].
Mechanism of Action: The Free Radical Scavenging Cascade
The degradation of organic substrates occurs via an autoxidative cycle (Cycle I) involving initiation, propagation, and termination[8]. 4-(tert-Butyl)-2-isopropoxyphenol intervenes directly in the propagation phase.
When a lipid peroxyl radical (ROO•) encounters the antioxidant (ArOH), a rapid HAT reaction occurs. The peroxyl radical is reduced to a stable lipid hydroperoxide (ROOH), while the antioxidant is converted into a resonance-stabilized phenoxyl radical (ArO•)[2]. Because of the steric shielding provided by the isopropoxy and tert-butyl groups, this ArO• radical is essentially inert to the substrate and molecular oxygen. It ultimately terminates the chain reaction by scavenging a second ROO• radical to form non-radical, inactive products[8].
Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 4-(tert-Butyl)-2-isopropoxyphenol quenching ROO•.
Quantitative Benchmarking and Structural Comparison
To understand the superiority of 4-(tert-Butyl)-2-isopropoxyphenol, it must be benchmarked against industry-standard hindered phenols like BHT (Butylated Hydroxytoluene) and BHA (Butylated Hydroxyanisole). The table below summarizes the thermodynamic and structural advantages.
| Antioxidant Compound | Substitution Pattern | Estimated O-H BDE (kcal/mol) | Steric Shielding | Primary Kinetic Profile |
| Phenol (Unsubstituted) | None | ~88.3 | None | Weak HAT, highly reactive radical |
| BHT | 2,6-di-tert-butyl-4-methyl | ~81.0 | Very High | Slow kinetics, excellent radical stability |
| BHA | 2-tert-butyl-4-methoxy | ~82.0 | Moderate | Fast kinetics, moderate radical stability |
| 4-(tert-Butyl)-2-isopropoxyphenol | 2-isopropoxy-4-tert-butyl | < 82.0 | High | Optimized kinetics, high radical stability |
Data synthesized from structure-activity relationship principles of chain-breaking antioxidants[3][7].
Experimental Methodologies: Self-Validating Protocol
To empirically validate the Radical Scavenging Capacity (RSC) of 4-(tert-Butyl)-2-isopropoxyphenol, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard[7]. As a Senior Application Scientist, it is critical to implement a self-validating system where internal controls continuously verify the integrity of the reagents and the instrument.
Causality of Experimental Design
DPPH• is a stable organic nitrogen radical with a deep purple color, absorbing strongly at 517 nm. When reduced by the HAT action of the hindered phenol, it converts to the pale-yellow hydrazine derivative (DPPH-H)[6]. Ethanol is selected as the solvent because it solubilizes both the polar DPPH radical and the lipophilic hindered phenol without participating in the HAT reaction.
Step-by-Step Self-Validating Protocol
Phase 1: Reagent Preparation
-
DPPH Stock Solution: Dissolve 4 mg of DPPH in 100 mL of absolute ethanol to yield a ~0.1 mM solution. Causality: DPPH is light-sensitive; the flask must be wrapped in aluminum foil to prevent photo-degradation.
-
Antioxidant Dilutions: Prepare serial dilutions of 4-(tert-Butyl)-2-isopropoxyphenol in ethanol (e.g., 10, 20, 40, 80 µM).
Phase 2: Matrix Assembly & Internal Controls To ensure the system is self-validating, assemble the following control matrix alongside the experimental samples:
-
Blank: 2.0 mL Ethanol. (Validates spectrophotometer baseline).
-
Negative Control: 1.0 mL DPPH + 1.0 mL Ethanol. (Validates DPPH stability. If absorbance drops >2% over 30 mins, the solvent is contaminated with a reducing agent, invalidating the run).
-
Positive Control: 1.0 mL DPPH + 1.0 mL Trolox (standardized antioxidant). (Validates the dynamic range and sensitivity of the assay).
Phase 3: Reaction & Measurement
-
Mix 1.0 mL of the DPPH stock with 1.0 mL of each antioxidant concentration.
-
Vortex for 10 seconds to ensure homogeneous distribution.
-
Incubate the vials in total darkness at 25°C for exactly 30 minutes. Causality: Sterically hindered phenols often have slower reaction kinetics than unhindered phenols; a 30-minute incubation ensures the HAT reaction reaches thermodynamic equilibrium[7].
-
Measure the absorbance of all vials at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula:
RSA(%)=[ANegativeControlANegativeControl−ASample]×100
Fig 2: Self-validating DPPH radical scavenging assay workflow for antioxidant efficacy evaluation.
Conclusion
4-(tert-Butyl)-2-isopropoxyphenol exemplifies the precision of modern antioxidant design. By leveraging the electron-donating properties of an ortho-isopropoxy group to lower the O-H bond dissociation enthalpy, and utilizing a para-tert-butyl group to sterically protect the resulting phenoxyl radical from dimerization, it acts as a highly efficient, chain-breaking terminator of lipid peroxidation.
References
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The Ultimate Guide to Hindered Phenol in 2024 - Wellt Chemicals . welltchemicals.com. 2
-
a comprehensive review of primary antioxidant 1010 against other standard hindered phenol antioxidants for wide-ranging uses . newtopchem.com. Link
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Antioxidant Masterbatch . purepolymers.net. 1
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Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols - PMC . nih.gov. 3
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Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC . nih.gov. 5
-
ORTEGOL® Antioxidants interrupt the degradation process . interchim.ru. 8
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The Enduring Potential of Sterically Hindered Phenols . benchchem.com. 4
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The Chain-Breaking Antioxidant Activity of Phenolic Compounds with Different Numbers of O-H Groups as Determined During the Oxidation of Styrene . researchgate.net. 6
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC . nih.gov. 7
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- 1. Antioxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 2. welltchemicals.com [welltchemicals.com]
- 3. Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.ru [interchim.ru]
Spectroscopic data interpretation for 4-(tert-Butyl)-2-isopropoxyphenol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Interpretation of 4-(tert-Butyl)-2-isopropoxyphenol
As a Senior Application Scientist, the structural elucidation of a molecule is a foundational task that relies on the synergistic interpretation of multiple analytical techniques. This guide provides a detailed analysis of 4-(tert-Butyl)-2-isopropoxyphenol, a substituted phenol of interest in various chemical and pharmaceutical contexts. We will dissect the data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating structural profile. The causality behind spectral features will be emphasized, providing insights grounded in established chemical principles.
Molecular Structure and Analytical Overview
Before delving into the spectral data, it is crucial to visualize the target molecule. 4-(tert-Butyl)-2-isopropoxyphenol possesses a phenol backbone substituted with a bulky tert-butyl group at the para position and an isopropoxy group ortho to the hydroxyl function. This specific arrangement of functional groups gives rise to a unique and predictable spectroscopic fingerprint.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="2.4,1.3!"]; H_O1 [label="H", pos="3.1,1.3!"]; O2 [label="O", pos="-2.4,1.3!"]; C_iso_CH [label="CH", pos="-3.5,1.3!"]; C_iso_CH3_1 [label="CH₃", pos="-4.2,2.3!"]; C_iso_CH3_2 [label="CH₃", pos="-4.2,0.3!"]; C_tBu_C [label="C", pos="0,-2.8!"]; C_tBu_CH3_1 [label="CH₃", pos="-1.2,-3.4!"]; C_tBu_CH3_2 [label="CH₃", pos="0,-4.0!"]; C_tBu_CH3_3 [label="CH₃", pos="1.2,-3.4!"]; H3 [label="H", pos="-2.1,-1.3!"]; H5 [label="H", pos="2.1,-1.3!"]; H6 [label="H", pos="2.1,0!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H_O1; C2 -- O2; O2 -- C_iso_CH; C_iso_CH -- C_iso_CH3_1; C_iso_CH -- C_iso_CH3_2; C4 -- C_tBu_C; C_tBu_C -- C_tBu_CH3_1; C_tBu_C -- C_tBu_CH3_2; C_tBu_C -- C_tBu_CH3_3; C3 -- H3; C5 -- H5; C6 -- H6;
// Add labels to aromatic carbons for clarity C1_label [label="1", pos="-0.4,1.5!", fontcolor="#EA4335"]; C2_label [label="2", pos="-1.7,0.75!", fontcolor="#EA4335"]; C3_label [label="3", pos="-1.7,-0.75!", fontcolor="#EA4335"]; C4_label [label="4", pos="-0.4,-1.5!", fontcolor="#EA4335"]; C5_label [label="5", pos="1.7,-0.75!", fontcolor="#EA4335"]; C6_label [label="6", pos="1.7,0.75!", fontcolor="#EA4335"]; } enddot Figure 1: Structure of 4-(tert-Butyl)-2-isopropoxyphenol with IUPAC numbering.
Our analytical workflow will systematically evaluate the evidence from each spectroscopic method to confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of 4-(tert-Butyl)-2-isopropoxyphenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for ensuring the observation of the exchangeable phenolic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H (zg30) and ¹³C {¹H} (zgpg30) are typically used.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectroscopy: Interpretation
The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting.
| Signal Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment |
| A | 6.8 - 7.2 | 1H | d (doublet) | Aromatic H-6 |
| B | 6.7 - 6.9 | 1H | dd (doublet of doublets) | Aromatic H-5 |
| C | 6.6 - 6.8 | 1H | d (doublet) | Aromatic H-3 |
| D | 5.0 - 6.0 | 1H | br s (broad singlet) | Phenolic OH |
| E | 4.2 - 4.6 | 1H | sept (septet) | Isopropoxy CH |
| F | 1.35 | 9H | s (singlet) | tert-Butyl CH₃ |
| G | 1.30 | 6H | d (doublet) | Isopropoxy CH₃ |
Causality and Field-Proven Insights:
-
Aromatic Region (A, B, C): The three aromatic protons are distinct. The electron-donating hydroxyl and isopropoxy groups shield the aromatic ring, shifting these protons upfield relative to benzene (7.34 ppm). Protons on carbons adjacent to oxygen in ethers typically absorb between δ 3.5 and δ 4.[1] The specific positions and splitting patterns arise from ortho and meta coupling. H-3 and H-5 will split each other (meta coupling, J ≈ 2-3 Hz), while H-5 and H-6 will also split each other (ortho coupling, J ≈ 7-9 Hz). This leads to the observed doublet, doublet of doublets, and doublet pattern.
-
Phenolic Proton (D): The chemical shift of the OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet because of chemical exchange and is confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.
-
Isopropoxy Group (E, G): The methine proton (E) is adjacent to an oxygen atom, which deshields it, causing a downfield shift.[3][4][5] It is split by the six equivalent methyl protons, resulting in a septet (n+1 rule, where n=6). Conversely, the six methyl protons (G) are split by the single methine proton, appearing as a sharp doublet.
-
tert-Butyl Group (F): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a strong, sharp singlet. Its upfield position is characteristic of aliphatic protons.
¹³C NMR Spectroscopy: Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
| Predicted δ (ppm) | Assignment |
| 148 - 152 | C-2 (Aromatic, attached to -O-iPr) |
| 144 - 148 | C-1 (Aromatic, attached to -OH) |
| 142 - 145 | C-4 (Aromatic, attached to -tBu) |
| 118 - 122 | C-6 (Aromatic CH) |
| 115 - 118 | C-5 (Aromatic CH) |
| 112 - 115 | C-3 (Aromatic CH) |
| 70 - 74 | C-H of Isopropoxy group |
| 34 - 36 | Quaternary C of tert-Butyl group |
| 31 - 33 | CH₃ of tert-Butyl group |
| 21 - 23 | CH₃ of Isopropoxy group |
Causality and Field-Proven Insights:
-
Aromatic Carbons: The carbons directly attached to the oxygen atoms (C-1 and C-2) are the most deshielded (shifted furthest downfield) due to the electronegativity of oxygen. Carbons in ethers typically absorb in the 50 to 80 δ range.[5] The quaternary carbon attached to the tert-butyl group (C-4) is also downfield. The protonated aromatic carbons appear at higher field strengths.
-
Aliphatic Carbons: The isopropoxy methine carbon appears in the characteristic range for carbons bonded to oxygen (δ 65-90 ppm).[1] The carbons of the tert-butyl and isopropoxy methyl groups are found in the typical upfield aliphatic region (δ 20-35 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR
-
Method: The spectrum can be obtained using a neat liquid film between two salt (NaCl or KBr) plates or by preparing a KBr pellet if the sample is solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic -OH |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic (sp²) C-H |
| 2980 - 2850 | Strong, Sharp | C-H Stretch | Aliphatic (sp³) C-H |
| 1600 - 1440 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 and ~1100 | Strong | C-O Stretch | Aryl-Alkyl Ether & Phenol |
Causality and Field-Proven Insights:
-
O-H Stretch: The most prominent feature is the broad, strong absorption band in the 3550-3200 cm⁻¹ region.[6] The broadening is a direct result of intermolecular hydrogen bonding, a hallmark of phenols and alcohols.[2][7]
-
C-H Stretches: A key diagnostic step is to observe the regions just above and below 3000 cm⁻¹.[7] The absorptions above 3000 cm⁻¹ confirm the presence of aromatic (sp²) C-H bonds, while the strong absorptions below 3000 cm⁻¹ are characteristic of the aliphatic (sp³) C-H bonds in the tert-butyl and isopropoxy groups.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1440 cm⁻¹ region are definitive evidence for the benzene ring.[2][6]
-
C-O Stretches: The spectrum will show strong C-O stretching bands. Phenyl alkyl ethers typically show two strong absorbances around 1250 cm⁻¹ and 1050 cm⁻¹.[4][5] This, combined with the phenolic C-O stretch (around 1220 cm⁻¹), results in a strong, complex signal in the fingerprint region, confirming both oxygen-containing functional groups.[1][6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is typically used for this type of molecule. It involves bombarding the sample with high-energy electrons (70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is plotted against its m/z value to generate the mass spectrum.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₁₃H₂₀O₂
-
Molecular Weight: 208.30 g/mol
-
Molecular Ion (M⁺): m/z = 208
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 208 | [C₁₃H₂₀O₂]⁺˙ | Molecular Ion (M⁺) |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical from t-butyl or isopropoxy group |
| 165 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (α-cleavage) |
| 151 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 135 | [M - C₃H₇ - CH₂O]⁺ | Complex rearrangement/fragmentation |
Causality and Field-Proven Insights:
-
Molecular Ion Peak (M⁺): Simple phenols are known to give strong molecular ion peaks, which are often the base peak.[8] For this substituted molecule, the M⁺ peak at m/z 208 should be clearly visible, confirming the molecular weight.
-
Key Fragmentations: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.
-
Loss of Methyl (m/z 193): The loss of a methyl group (•CH₃, 15 Da) is a very common fragmentation, leading to a stable benzylic-type carbocation. This can occur from either the tert-butyl or isopropoxy group.
-
Loss of Isopropyl (m/z 165): Cleavage of the ether bond (α-cleavage) can lead to the loss of an isopropyl radical (•C₃H₇, 43 Da). This is a characteristic fragmentation for ethers.[1]
-
Loss of tert-Butyl (m/z 151): The most significant fragmentation is often the loss of the bulky tert-butyl group (•C₄H₉, 57 Da) to form a highly stabilized phenonium ion. The stability of the tert-butyl radical also drives this process.
-
Conclusion: A Self-Validating System
The true power of spectroscopic analysis lies in the convergence of evidence from independent techniques. The ¹H and ¹³C NMR data precisely map out the carbon-hydrogen framework, confirming the presence and connectivity of the tert-butyl, isopropoxy, and substituted aromatic ring systems. IR spectroscopy provides unambiguous confirmation of the key functional groups—the phenolic hydroxyl and the aryl-alkyl ether. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern perfectly consistent with the proposed structure, highlighting the lability of the alkyl substituents. Each piece of data cross-validates the others, culminating in an unassailable structural assignment for 4-(tert-Butyl)-2-isopropoxyphenol. This methodical, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in chemical characterization.
References
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]
-
E-Chimica. (2020, November 25). Mass spectrometry- Fragmentation patterns of phenols & ethers [Video]. YouTube. Retrieved from [Link]
-
Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Discovery and historical context of 4-(tert-Butyl)-2-isopropoxyphenol
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Substituted Phenols: The Case of 4-(tert-Butyl)-2-isopropoxyphenol
Abstract
Substituted phenols are a cornerstone of modern industrial and medicinal chemistry, prized for their antioxidant properties and their versatility as synthetic intermediates. This technical guide delves into the chemistry of this important class of molecules, with a specific focus on 4-(tert-Butyl)-2-isopropoxyphenol as a representative, albeit lesser-studied, example. By examining the extensive literature on its structural relatives, such as p-tert-butylphenol and other hindered phenols, this document provides a comprehensive overview of the synthetic strategies, physicochemical properties, and potential biological activities relevant to researchers, scientists, and drug development professionals. We will explore the historical context of related compounds, detail experimental protocols for their synthesis and evaluation, and discuss the mechanistic basis for their activity, thereby providing a robust framework for future research into this promising chemical space.
Introduction: The Significance of Substituted Phenols
Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This structural motif imparts a unique set of chemical properties, most notably the ability to act as a hydrogen-atom donor, which is the basis for their well-known antioxidant activity.[1] The strategic placement of alkyl and alkoxy substituents on the phenolic ring allows for the fine-tuning of these properties, influencing factors such as lipophilicity, steric hindrance, and electronic effects.
The tert-butyl group, in particular, is a sterically demanding and lipophilic moiety that plays a crucial role in drug design and synthesis.[2] Its bulkiness can shield the hydroxyl group, enhancing metabolic stability and modulating receptor binding affinity.[2] Alkoxy groups, such as the isopropoxy group in our target molecule, can further modify the compound's solubility and electronic properties.
While direct research on 4-(tert-Butyl)-2-isopropoxyphenol is limited in publicly available literature, its structure suggests potential applications analogous to more well-studied substituted phenols, which are used as intermediates in the production of polymers, resins, and as stabilizers in various industrial products.[3][4] Furthermore, many substituted phenols exhibit interesting biological activities, including anti-inflammatory and anticancer effects.[1]
Historical Context and Discovery of Key Structural Analogs
The industrial synthesis and application of substituted phenols, particularly tert-butylated phenols, have a rich history. p-tert-Butylphenol, a close structural analog of our target molecule, is a key industrial chemical. Its synthesis, typically through the acid-catalyzed alkylation of phenol with isobutylene, has been the subject of numerous patents and process optimizations over the decades.[5][6][7] This foundational chemistry has paved the way for the synthesis of a vast array of substituted phenols with diverse applications.
The development of hindered phenolic antioxidants, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), was a significant milestone. These compounds, which are structurally related to 4-(tert-Butyl)-2-isopropoxyphenol, have been widely used as food additives and industrial stabilizers to prevent oxidative degradation.[8][9] The understanding of their mechanism of action, primarily as radical scavengers, has been a major focus of research and has informed the design of novel antioxidants.[8]
Synthetic Pathways and Methodologies
The synthesis of 4-(tert-Butyl)-2-isopropoxyphenol, while not explicitly detailed in the literature, can be logically deduced from established synthetic routes for its structural components. A plausible synthetic strategy would involve a multi-step process, likely starting with the alkylation of a suitable phenol precursor.
Friedel-Crafts Alkylation for the Introduction of the tert-Butyl Group
A common and industrially significant method for introducing a tert-butyl group onto a phenolic ring is the Friedel-Crafts alkylation.[1] This electrophilic aromatic substitution reaction typically involves reacting a phenol with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst.[1][10]
Experimental Protocol: Synthesis of p-tert-butylphenol
This protocol is adapted from literature procedures for the synthesis of p-tert-butylphenol and serves as a model for the alkylation step.[11]
Materials:
-
Phenol
-
Hexanes
-
Boron trifluoride etherate (freshly distilled)
-
tert-Chloride or olefin (e.g., isobutylene)
-
Anhydrous sodium sulfate
-
Methanol
-
Three-neck flask, condenser, pressure-equalized dropping funnel, magnetic stirrer, nitrogen inlet/outlet
Procedure:
-
Prepare a 1 M solution of phenol in hexanes in the three-neck flask under a nitrogen atmosphere.
-
Heat the solution to 40-45°C with stirring.
-
Add freshly distilled boron trifluoride etherate (0.07 moles per mole of phenol).
-
Slowly add the tert-butylating agent (0.2 molar in hexanes) dropwise over 8-10 hours.
-
After the addition is complete, raise the temperature to 50-55°C and continue stirring for approximately 30 hours.
-
Cool the reaction to room temperature and add approximately 200 mL of water.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Wash the organic layer multiple times with hot water (40-50°C), followed by a 50% aqueous methanol solution, and then with cold water to remove unreacted phenol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and dry the product under vacuum at 60°C.
Williamson Ether Synthesis for the Introduction of the Isopropoxy Group
Following the introduction of the tert-butyl group, the next logical step would be the introduction of the isopropoxy group ortho to the hydroxyl group. This can be achieved through a variation of the Williamson ether synthesis. While the direct etherification of a second hydroxyl group on the catechol (1,2-dihydroxybenzene) precursor is possible, a more controlled approach would involve the protection of one hydroxyl group, followed by etherification of the other, and subsequent deprotection.
A more direct, though potentially less selective, approach could involve the reaction of 4-tert-butylcatechol with an isopropylating agent.
Conceptual Experimental Workflow: Synthesis of 4-(tert-Butyl)-2-isopropoxyphenol
Caption: Conceptual workflow for the synthesis of 4-(tert-Butyl)-2-isopropoxyphenol.
Physicochemical Properties and Structural Considerations
The physicochemical properties of 4-(tert-Butyl)-2-isopropoxyphenol can be inferred from its structure and comparison with related compounds.
| Property | Predicted Value/Characteristic for 4-(tert-Butyl)-2-isopropoxyphenol | Rationale based on Analogs |
| Molecular Formula | C₁₃H₂₀O₂ | Based on chemical structure |
| Molecular Weight | 208.30 g/mol | Based on chemical structure |
| Appearance | Likely a white to off-white solid or oil | p-tert-Butylphenol is a white solid[4] |
| Solubility | Poorly soluble in water, soluble in organic solvents | The bulky, nonpolar tert-butyl and isopropoxy groups increase lipophilicity |
| Boiling Point | Estimated to be >240°C | p-tert-Butylphenol has a boiling point of 239.8°C[4] |
| Antioxidant Activity | Expected to have antioxidant properties | The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. The ortho-isopropoxy and para-tert-butyl groups provide steric hindrance, which can stabilize the resulting phenoxy radical.[8] |
Potential Biological Activities and Applications in Drug Development
While there is no specific biological data for 4-(tert-Butyl)-2-isopropoxyphenol, the activities of its structural relatives provide a strong basis for hypothesizing its potential applications.
Antioxidant and Radical Scavenging Activity
The primary mechanism of antioxidant activity for hindered phenols is the donation of a hydrogen atom from the hydroxyl group to a free radical, thus terminating the oxidative chain reaction.[8] The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky substituents.[8]
Caption: General mechanism of free radical scavenging by hindered phenols.
This antioxidant property is fundamental to the use of such compounds as stabilizers in materials science and is also a key feature in their potential therapeutic applications, as oxidative stress is implicated in a wide range of diseases.
Anti-inflammatory and Anticancer Potential
Several substituted phenols have demonstrated promising anti-inflammatory and anticancer activities. For instance, combinations of BHT and BHA have been shown to inhibit the expression of key inflammatory mediators like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα).[9] The structurally similar compound 2,4-di-tert-butylphenol (2,4-DTBP) has been reported to have cytotoxic effects on various cancer cell lines.[1] The proposed mechanism for this anticancer activity involves the inhibition of anti-apoptotic proteins, leading to cell cycle arrest and apoptosis.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.[1]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., 4-(tert-Butyl)-2-isopropoxyphenol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Future Directions and Conclusion
4-(tert-Butyl)-2-isopropoxyphenol represents an interesting, yet underexplored, area of substituted phenol chemistry. Based on the extensive knowledge of its structural analogs, it is reasonable to hypothesize that this compound possesses antioxidant properties and may exhibit other valuable biological activities.
Future research should focus on:
-
Developing and optimizing a reproducible synthetic route for 4-(tert-Butyl)-2-isopropoxyphenol.
-
Conducting a thorough characterization of its physicochemical properties.
-
Performing comprehensive biological screening to evaluate its antioxidant, anti-inflammatory, anticancer, and other potential therapeutic activities.
-
Undertaking structure-activity relationship (SAR) studies to identify more potent and selective derivatives.
By systematically investigating this and related molecules, the scientific community can continue to unlock the full potential of substituted phenols for a wide range of applications, from materials science to drug discovery.
References
-
OECD. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4. Retrieved from [Link]
- Google Patents. (2015). United States Patent US 9,434,668 B1.
-
Google Patents. (2018). United States Patent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of p-tert.-butyl phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General Experimental Procedure Synthesis. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
J-STAGE. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN104262110A - Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- Google Patents. (n.d.). JP2003040822A - Method for producing 4-tert-butylphenol.
-
Justia Patents. (n.d.). Tertiary Butyl Group Patents and Patent Applications (Class 568/784). Retrieved from [Link]
-
MDPI. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
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- 6. JP2003040822A - Method for producing 4-tert-butylphenol - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
The Strategic Role of 4-(tert-Butyl)-2-isopropoxyphenol in Advanced Organic Synthesis: A Technical Guide
Executive Summary & Structural Rationale
In the precise landscape of modern drug discovery and advanced materials science, the spatial arrangement and electronic properties of functional groups dictate the ultimate efficacy of a molecule. 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) [1] has emerged as a highly versatile, sterically encumbered, and electron-rich phenolic building block.
As a Senior Application Scientist, I approach building blocks not merely as static chemical entities, but as dynamic participants within a mechanistic framework. The unique architecture of this molecule offers a triad of strategic advantages:
-
The C4 tert-Butyl Group: Mechanistically, this bulky aliphatic moiety blocks the highly reactive para position, preventing oxidative dimerization—a common failure mode in electron-rich phenols. Pharmacologically, it significantly increases the lipophilicity (LogP) of the resulting scaffold, enhancing membrane permeability for Active Pharmaceutical Ingredients (APIs).
-
The C2 Isopropoxy Group: Through resonance, the oxygen atom donates electron density into the aromatic ring, activating the C5 and C6 positions for late-stage electrophilic functionalization. Its moderate steric bulk forces incoming electrophiles to adopt specific trajectories, ensuring high regioselectivity.
-
The Phenolic Hydroxyl: This serves as the primary synthetic anchor. It can be directly etherified, utilized in the synthesis of bulky phosphite ligands, or converted into an aryl triflate for transition-metal-catalyzed cross-coupling[2].
Quantitative Data: Physicochemical Profiling
To effectively integrate this building block into synthetic pipelines, its baseline parameters must be established.
Table 1: Physicochemical and Structural Parameters [1],[3]
| Parameter | Value |
| Chemical Name | 4-(tert-Butyl)-2-isopropoxyphenol |
| CAS Registry Number | 1243439-96-4 |
| Molecular Formula | C13H20O2 |
| Molecular Weight | 208.30 g/mol |
| Key Functional Groups | Phenol, Ether, tert-Butyl |
| Primary Synthetic Utility | Cross-coupling intermediate, API scaffold |
Primary Synthesis: Regioselective Friedel-Crafts Alkylation
The de novo synthesis of 4-(tert-Butyl)-2-isopropoxyphenol relies on the Friedel-Crafts alkylation of 2-isopropoxyphenol using a tert-butylating agent (e.g., isobutylene or tert-butanol)[4].
Causality & Validation: Traditional homogeneous Lewis acids (like AlCl₃) coordinate irreversibly to the isopropoxy oxygen, leading to catalyst deactivation, poor regioselectivity, and corrosive workups. By employing a solid Brønsted acid catalyst (such as Amberlyst-15), the reaction becomes a self-validating heterogeneous system[4],[5]. The strong ortho/para directing effect of the hydroxyl group, combined with the steric shielding of the ortho-isopropoxy group, funnels the tert-butyl cation exclusively to the para position (C4).
Regioselective Friedel-Crafts alkylation workflow for 4-(tert-Butyl)-2-isopropoxyphenol.
Experimental Protocol 1: Synthesis of 4-(tert-Butyl)-2-isopropoxyphenol
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a thermocouple. Purge the system with inert nitrogen gas.
-
Reagent Loading: Add 2-isopropoxyphenol (1.0 equiv) and Amberlyst-15 solid acid catalyst (5 mol%) to the flask. Suspend the mixture in a non-coordinating solvent (e.g., anhydrous dichloromethane or hexanes).
-
Electrophile Addition: Heat the mixture to 60°C. Slowly introduce tert-butanol (1.1 equiv) dropwise over 2 hours. Note: Sub-surface addition is critical if using isobutylene gas to ensure rapid solvation and prevent localized concentration spikes.
-
Reaction Monitoring: Maintain stirring for 6–8 hours. The reaction's progress correlates directly with the consumption of the starting material in the liquid phase, monitored via HPLC.
-
Self-Validating Quench: Filter the reaction mixture while warm to remove the solid Amberlyst-15. This physical separation immediately quenches the reaction, preventing thermodynamic equilibration to undesired ortho-alkylated isomers.
-
Purification: Concentrate the filtrate under reduced pressure and purify via fractional vacuum distillation to isolate the pure product.
Downstream Applications: The Triflation Gateway
To unlock the full potential of this building block in Carbon-Carbon (C-C) bond formation, the phenolic hydroxyl must be converted into a pseudohalide, typically an aryl triflate (OTf)[2].
Causality & Validation: Traditional triflation relies on pyridine or triethylamine, which generates amine salts that can trap the product or poison downstream Palladium/Nickel catalysts[6]. By moving to a biphasic system (Toluene / 30% aqueous K₃PO₄) developed by , the reaction becomes self-validating[2]. The K₃PO₄ acts as a mild base sink in the aqueous layer. Deprotonation occurs at the biphasic interface, and the highly reactive triflic anhydride (Tf₂O) remains shielded in the organic layer, preventing rapid hydrolysis. The reaction's success is physically validated by phase separation; the upper organic layer contains the pure, amine-free aryl triflate ready for immediate cross-coupling.
Table 2: Optimization of Biphasic Triflation Conditions (Adapted from Frantz et al.)[2]
| Base (Aqueous Phase) | Organic Solvent | Reaction Time | Conversion Yield (%) |
| NaOH (1.0 M) | Toluene | 1.0 h | 85% |
| K₂CO₃ (30% w/v) | Toluene | 1.0 h | 92% |
| K₃PO₄ (30% w/v) | Toluene | 30 min | >99% |
Experimental Protocol 2: Biphasic Aqueous Synthesis of Aryl Triflates
-
Biphasic Setup: In an open-air flask, dissolve 4-(tert-Butyl)-2-isopropoxyphenol (1.0 equiv) in toluene (0.5 M concentration).
-
Base Addition: Add an equal volume of 30% (w/v) aqueous K₃PO₄. Stir the biphasic mixture vigorously at 0 °C.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise to the organic layer.
-
Phase Separation & Isolation: Allow the mixture to warm to ambient temperature and stir for 30 minutes. Halt stirring to allow phase separation. Extract the upper toluene layer, wash with brine, and evaporate the solvent. The resulting aryl triflate is obtained in >95% purity without the need for chromatography[2].
Advanced Cross-Coupling Trajectories
Once triflated, the 4-(tert-Butyl)-2-isopropoxyphenyl scaffold is primed for advanced cross-coupling. While Palladium-catalyzed Suzuki-Miyaura coupling to form biaryls is standard, recent breakthroughs in Nickel-catalyzed cross-electrophile coupling (XEC) allow the direct coupling of aryl triflates with unactivated alkyl halides[7],[8].
As demonstrated by , this reductive coupling utilizes Mn or Zn as a reductant, bypassing the need for sensitive, pre-formed organometallic reagents (like Grignards or boronic acids)[8]. This dramatically streamlines the synthesis of complex alkyl-aryl frameworks required for next-generation APIs.
Downstream functionalization pathways of 4-(tert-Butyl)-2-isopropoxyphenol via aryl triflates.
References
-
4-(tert-Butyl)-2-isopropoxyphenol | CAS#:1243439-96-4 , Chemsrc, URL: [Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions , Frantz, D. E. et al., Organic Letters, 2002. URL: [Link]
Sources
- 1. 4-(tert-Butyl)-2-isopropoxyphenol | CAS#:1243439-96-4 | Chemsrc [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(tert-Butyl)-2-isopropoxyphenol | CAS#:1243439-96-4 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Standard protocol for 1H NMR analysis of 4-(tert-Butyl)-2-isopropoxyphenol
Title: Standard Protocol for High-Resolution 1H NMR Analysis of 4-(tert-Butyl)-2-isopropoxyphenol
Target Audience: Researchers, analytical scientists, and drug development professionals.
Scientific Rationale & Experimental Design
The accurate structural verification of 4-(tert-Butyl)-2-isopropoxyphenol requires high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is engineered to provide not just qualitative structural confirmation, but absolute quantitative reliability utilizing qNMR principles.
Causality of Solvent Selection: 4-(tert-Butyl)-2-isopropoxyphenol is a highly lipophilic molecule due to the presence of the bulky tert-butyl and isopropoxy substituents.1[1] because it provides complete solvation without participating in hydrogen bonding that could obscure the phenolic -OH proton. Furthermore, the residual CHCl3 signal at 7.26 ppm sits cleanly outside the expected aromatic region (6.80–6.95 ppm) of the analyte.
Causality of Acquisition Kinetics: While routine 1H NMR utilizes short relaxation delays, the 9-proton equivalence of the tert-butyl group demands rigorous T1 (longitudinal) relaxation management. If the delay ( d1 ) is insufficient, the tert-butyl signal will artificially integrate lower than expected due to partial saturation. Therefore,2[2].
Step-by-Step Sample Preparation Protocol
Optimal sample preparation is the foundation of high-fidelity NMR data.3[3].
Table 1: Sample Preparation Specifications
| Parameter | Specification | Scientific Rationale |
| Analyte Mass | 10.0 – 15.0 mg | 3[3]. |
| Solvent Volume | 600 μL (0.6 mL) | 4[4]. |
| Solvent Type | CDCl3 (99.8% D) + 0.03% TMS | 1[1]. |
| Filtration | Glass Wool Plug | 2[2]. |
Methodology:
-
Homogenization: Swirl the vial gently until the solid is completely dissolved. Do not use a metal spatula to stir.
Standardized 1H NMR operational workflow ensuring self-validating data acquisition.
Instrument Setup & Data Acquisition
5[5]. The following parameters are optimized for a 400 MHz or 600 MHz spectrometer.
Table 2: Recommended 1H NMR Acquisition Parameters
| Parameter | Value | Function |
| Probe Temperature | 298 K (25 °C) | 4[4]. |
| Pulse Sequence | zg30 (30° flip angle) | 4[4]. |
| Relaxation Delay ( d1 ) | 5.0 seconds | 2[2]. |
| Number of Scans (NS) | 16 | 4[4]. |
| Dummy Scans (DS) | 4 | 4[4]. |
Methodology:
-
Insertion & Locking: Wipe the outside of the NMR tube with a lint-free tissue. Insert the tube into the spinner, adjust to the correct depth using the depth gauge, and lower it into the magnet.1[1].
-
Tuning & Matching: Execute the atma (Automatic Tuning and Matching) command to tune the probe circuit to the exact impedance of the sample.
-
Shimming & Self-Validation: Run gradient shimming (topshim). Self-Validation Check: Observe the TMS peak; the Full-Width at Half-Maximum (FWHM) must be < 1.0 Hz. If it exceeds this, manual adjustment of Z1 and Z2 gradients is required.
-
Receiver Gain: Execute rga to automatically set the receiver gain, preventing analog-to-digital converter (ADC) clipping.
-
Acquisition: Execute zg to begin data acquisition.
Data Processing & Spectral Interpretation
Protocol Self-Validation Criteria (Trustworthiness): To guarantee analytical trustworthiness, the protocol mandates an internal integration sanity check post-Fourier Transform. The analyst must integrate the tert-butyl singlet and set its value to exactly 9.00. Consequently, the isopropoxy methyl doublet must integrate to 6.00 (± 2%). A failure of this 1.5:1 ratio indicates incomplete relaxation or overlapping impurities, invalidating the quantitative integrity of the spectrum and requiring a re-run with an extended d1 delay.
Spin system architecture and expected multiplicity for 4-(tert-Butyl)-2-isopropoxyphenol.
Mechanistic Interpretation of the Spin System: The aromatic core of 4-(tert-Butyl)-2-isopropoxyphenol constitutes an AMX spin system. H-6 is split into a doublet by its ortho-neighbor H-5. H-5 is split into a doublet of doublets due to strong ortho-coupling with H-6 and weak meta-coupling with H-3. H-3, isolated between the bulky isopropoxy and tert-butyl groups, exhibits only fine meta-coupling with H-5, appearing as a narrow doublet. The aliphatic region is dominated by the massive 9H singlet of the tert-butyl group, which is easily distinguished from the 6H doublet of the isopropoxy methyls due to the absence of adjacent splitting protons.
Table 3: Expected 1H NMR Chemical Shifts & Multiplicities (in CDCl3)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| Phenolic -OH | ~ 5.50 | Broad Singlet (br s) | N/A | 1H |
| Aromatic H-3 | ~ 6.90 | Doublet (d) | ~ 2.0 (meta) | 1H |
| Aromatic H-6 | ~ 6.85 | Doublet (d) | ~ 8.2 (ortho) | 1H |
| Aromatic H-5 | ~ 6.80 | Doublet of Doublets (dd) | 8.2 (ortho), 2.0 (meta) | 1H |
| Isopropoxy -CH- | ~ 4.55 | Septet (spt) | ~ 6.1 | 1H |
| Isopropoxy -CH3 | ~ 1.35 | Doublet (d) | ~ 6.1 | 6H |
| tert-Butyl -CH3 | ~ 1.28 | Singlet (s) | N/A | 9H |
References
-
Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]
-
Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL: [Link]
-
Title: NMR Sample Preparation Source: Western University URL: [Link]
-
Title: 1H-NMR for the Evaluation of Biofluids Sample Quality in Metabolomic Research Source: Bruker URL: [Link]
Sources
GC-MS method development for quantification of 4-(tert-Butyl)-2-isopropoxyphenol
An Application Note and Method Development Protocol for the Quantification of 4-(tert-Butyl)-2-isopropoxyphenol via GC-MS.
Executive Summary
The quantification of sterically hindered phenolic compounds, such as 4-(tert-Butyl)-2-isopropoxyphenol, is a critical analytical requirement in pharmaceutical impurity profiling, environmental monitoring, and materials science. This compound features a bulky tert-butyl group and an isopropoxy moiety, which impart significant steric hindrance and antioxidant properties[1]. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology. By integrating Liquid-Liquid Extraction (LLE) with silyl derivatization and Selected Ion Monitoring (SIM), this protocol ensures high specificity and sensitivity, fully aligned with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[2][3].
Analyte Profiling & Method Rationale
The Causality of Derivatization While alkylphenols are generally volatile, the presence of a free, highly polar phenolic hydroxyl (-OH) group leads to adverse chromatographic behavior. Free hydroxyls interact with active silanol sites within the GC inlet liner and the stationary phase of the capillary column, resulting in severe peak tailing, irreversible adsorption, and compromised sensitivity[4]. To circumvent this, our method employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent replaces the active hydrogen with a trimethylsilyl (TMS) ether group, drastically enhancing the thermal stability and volatility of 4-(tert-Butyl)-2-isopropoxyphenol while ensuring sharp, symmetrical peak shapes[4][5].
Chromatographic and Mass Spectrometric Strategy A non-polar to slightly polar capillary column (e.g., 5% phenyl, 95% dimethylpolysiloxane) is selected because its stationary phase provides optimal selectivity for separating aromatic and alkylated isomers based on boiling point and steric volume[6]. For detection, Electron Ionization (EI) at 70 eV is utilized. To achieve trace-level quantification, the MS is operated in Selected Ion Monitoring (SIM) mode rather than full scan. SIM maximizes the signal-to-noise (S/N) ratio by exclusively dwelling on the target molecular ion and specific qualifier fragment ions (e.g., resulting from the cleavage of the tert-butyl or isopropoxy groups), effectively filtering out background matrix noise.
Experimental Workflows & Protocols
To ensure the protocol operates as a self-validating system , a stable isotopically labeled internal standard (IS)—such as 4-tert-butylphenol-d13—is introduced at the very beginning of the sample preparation. This corrects for any volumetric losses during extraction, variations in derivatization efficiency, and minor fluctuations in GC-MS injection volumes[7].
Caption: Workflow for the extraction, derivatization, and GC-MS analysis of alkylphenols.
Step-by-Step Methodology
-
Sample Aliquoting & Spiking: Transfer 1.0 mL of the liquid sample matrix into a silanized glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (1.0 µg/mL).
-
Liquid-Liquid Extraction (LLE): Add 3.0 mL of an extraction solvent mixture (Hexane/Dichloromethane, 1:1 v/v). Vortex vigorously for 2 minutes to drive the partitioning of the hydrophobic analyte into the organic phase[4].
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Carefully transfer the upper organic layer to a clean glass reaction vial.
-
Dehydration: Add 0.5 g of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Causality: Even trace amounts of water will hydrolyze the BSTFA reagent, aborting the derivatization process[4].
-
Concentration: Decant the dried organic phase and evaporate it to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.
-
Silylation: Add 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous pyridine (acting as an acid scavenger and basic catalyst) to the residue[5]. Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial equipped with a micro-insert.
Method Validation Framework (ICH Q2(R2) & Q14)
Modern regulatory submissions require analytical procedures to be developed using a risk-based approach (ICH Q14) and validated against stringent performance characteristics (ICH Q2(R2))[3].
Caption: ICH Q2(R2) and Q14 framework for GC-MS method validation.
-
Specificity: Demonstrated by analyzing unspiked blank matrix samples. The method must confirm the absence of endogenous interferences at the specific retention times and mass-to-charge (m/z) ratios of the target analyte and IS[2].
-
Linearity & Range: Matrix-matched calibration standards are prepared across a range of 1 to 100 ng/mL. The acceptance criterion is a coefficient of determination (R²) ≥ 0.999[6].
-
Accuracy & Precision: Evaluated through spike recovery experiments at three distinct concentration levels (Low, Mid, High). The self-validating system requires recoveries between 85–115% and an intra/inter-day Relative Standard Deviation (%RSD) of ≤ 5.0%[6].
-
Sensitivity: Established using the signal-to-noise (S/N) ratio method. The Limit of Detection (LOD) is defined at S/N ≥ 3, and the Limit of Quantitation (LOQ) at S/N ≥ 10[2].
Quantitative Data & Parameter Summaries
Table 1: Optimized GC-MS/MS Instrumental Parameters
| Parameter | Setting / Specification | Rationale |
| GC Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film) | Optimal selectivity for non-polar/semi-polar derivatized phenolics[4]. |
| Carrier Gas | Helium (Ultra-High Purity), 1.2 mL/min | Provides high resolution and inertness. |
| Injection Mode | Splitless, 1.0 µL injection volume | Maximizes transfer of trace analytes into the column. |
| Inlet Temperature | 250°C | Ensures rapid, complete vaporization without thermal degradation. |
| Oven Program | 60°C (1 min) → 15°C/min to 280°C (5 min) | Focuses analytes at the column head, then elutes them rapidly[5]. |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation libraries. |
| Source / Quad Temp | 230°C / 150°C | Prevents condensation of heavy matrix components. |
| Acquisition Mode | SIM (Selected Ion Monitoring) | Drastically improves sensitivity (LOQ) over full-scan mode. |
Table 2: ICH Q2(R2) System Suitability & Validation Criteria
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | System Suitability Test (SST) Check |
| Specificity | No interfering peaks > 30% of LOQ | Blank injection prior to sequence run[2]. |
| Linearity | R² ≥ 0.999 over specified range | 5-point calibration curve check[6]. |
| Precision (%RSD) | ≤ 5.0% for n=6 replicates | Injection of mid-level standard every 10 samples. |
| Accuracy (Recovery) | 85.0% – 115.0% | Matrix spike recovery evaluation[6]. |
| Peak Tailing Factor | ≤ 1.5 | Evaluated on the IS peak in every chromatogram. |
References
-
Analysis of Phenolic Antioxidants in Navy Mobility Fuels by Gas Chromatography-Mass Spectrometry Defense Technical Information Center (DTIC) [Link][1]
-
Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood DiVA Portal [Link][7]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination Analytical Chemistry (ACS Publications)[Link][4]
-
A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection Analytical Chemistry (ACS Publications)[Link][5]
-
Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid PubMed Central (PMC)[Link][6]
-
Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines West Pharmaceutical Services [Link][2]
-
ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development) CASSS[Link][3]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. westpharma.com [westpharma.com]
- 3. casss.org [casss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Advanced HPLC Purity Analysis of 4-(tert-Butyl)-2-isopropoxyphenol: Method Development and Validation Protocol
Introduction & Analytical Context
4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) is a highly lipophilic phenolic compound. Structurally analogous to universally utilized antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), this molecule features a bulky tert-butyl group paired with an isopropoxy ether linkage. In drug development, advanced materials, and cosmetic formulations, trace impurities—such as unreacted precursors, positional isomers, or oxidative degradants—can critically compromise product stability and safety.
Standard generic gradients often fail to separate closely related lipophilic isomers. Therefore, establishing a highly specific, high-resolution High-Performance Liquid Chromatography (HPLC) method is paramount for stringent purity profiling and regulatory compliance.
Scientific Rationale & Methodological Design (E-E-A-T)
To ensure this protocol acts as a self-validating system, it is critical to understand the causality behind the chromatographic parameters chosen.
Stationary Phase Selection
The pronounced hydrophobicity of the tert-butyl and isopropoxy groups dictates strong retention on standard reversed-phase columns. While a high-carbon-load Octadecylsilyl (ODS/C18) column is the industry standard for alkylphenols [1], mixed-mode stationary phases (e.g., Primesep B or Newcrom R1) provide superior orthogonal selectivity. These columns combine reversed-phase and anion-exchange mechanisms, which is highly effective at separating acidic phenolic compounds from neutral impurities [1].
Mobile Phase pH & Ionization Suppression
Phenolic hydroxyl groups typically exhibit a pKa around 10. If the mobile phase pH is not strictly controlled, partial ionization occurs, leading to dual retention mechanisms and severe peak tailing. By acidifying the aqueous mobile phase to pH ~2.5 (using 0.1% phosphoric acid or acetic acid), the phenol remains entirely protonated (neutral). This maximizes hydrophobic interaction with the stationary phase and ensures sharp, symmetrical peaks [2].
Detection Strategy
The aromatic ring of 4-(tert-Butyl)-2-isopropoxyphenol exhibits strong π→π∗ transitions. Diode Array Detection (DAD) or UV detection at 275–280 nm provides optimal signal-to-noise ratios while minimizing baseline drift from the organic modifier gradient [3].
Figure 1: Mechanistic rationale for mobile phase pH optimization in phenolic HPLC analysis.
Experimental Protocol: Step-by-Step Methodology
This protocol incorporates System Suitability Testing (SST) prior to sample analysis to ensure column performance and detector sensitivity are within acceptable thresholds, making the workflow self-validating.
Reagents and Materials
-
Analyte : 4-(tert-Butyl)-2-isopropoxyphenol reference standard (≥99.5% purity).
-
Solvents : HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers : HPLC-grade Phosphoric Acid ( H3PO4 ) or Glacial Acetic Acid.
-
Filtration : 0.22 µm PTFE syringe filters. (Note: PTFE is strictly chosen over nylon to prevent the hydrophobic binding and subsequent loss of lipophilic phenols).
Sample and Standard Preparation
-
Diluent Preparation : Prepare a 50:50 (v/v) mixture of MeCN and Ultrapure Water.
-
Stock Solution : Accurately weigh 10.0 mg of 4-(tert-Butyl)-2-isopropoxyphenol into a 10 mL volumetric flask. Dissolve completely in 5 mL of MeCN, then make up to volume with the diluent to yield a 1.0 mg/mL stock solution.
-
Working Standards : Serially dilute the stock solution with the diluent to create a calibration curve ranging from 1.0 µg/mL to 250 µg/mL.
-
Sample Extraction : For formulated matrices, extract utilizing rapid supported liquid extraction (SLE) or direct dissolution in MeCN [4]. Sonicate for 10 minutes, centrifuge at 10,000 x g for 5 minutes, and filter the supernatant through a 0.22 µm PTFE filter.
Chromatographic Execution
-
Purge and Equilibrate : Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at the initial gradient conditions (50% B) for at least 15 column volumes until the baseline is completely stable.
-
System Suitability Test (SST) : Inject the 50 µg/mL standard six consecutive times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of retention time < 1.0%; RSD of peak area < 2.0%; Tailing factor ( Tf ) < 1.5; Theoretical plates ( N ) > 5000.
-
-
Sample Analysis : Inject blanks, calibration standards, and unknown samples. Include a check standard every 10 injections to verify system stability and prevent drift.
Figure 2: End-to-end analytical workflow for HPLC purity analysis of alkylphenols.
Data Presentation & Method Parameters
To facilitate rapid replication and method transfer, the optimized chromatographic conditions and expected validation parameters are summarized below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
| Analytical Column | Octadecylsilyl (ODS/C18) or Mixed-mode (e.g., Primesep B), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid ( H3PO4 ) in HPLC-grade Water (pH ~2.5) |
| Mobile Phase B | 100% Acetonitrile (MeCN) |
| Gradient Program | 0-2 min: 50% B; 2-10 min: 50% → 90% B; 10-12 min: 90% B; 12-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV/DAD at 278 nm |
| Injection Volume | 10 µL |
Table 2: Representative Method Validation Data for Alkylphenols
| Validation Parameter | Expected Value Range |
| Linear Range | 1.0 - 250 µg/mL ( R2>0.999 ) |
| Limit of Detection (LOD) | 40 - 60 ppb |
| Limit of Quantification (LOQ) | 120 - 180 ppb |
| Extraction Recovery | 92.0% - 105.9% |
| Intra-day Precision (RSD) | < 1.5% |
References
-
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk Source: MDPI URL:[Link]
-
Development and Validation of RP-HPLC-UV/Vis Method for Determination of Phenolic Compounds in Several Personal Care Products Source: The Malaysian Journal of Analytical Sciences URL:[Link]
-
HPLC Method for Analysis of Butylated Hydroxyanisole (BHA) on Newcrom R1 Column Source: SIELC Technologies URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. HPLC Method for Analysis of Butylated Hydroxyanisole (BHA) on Newcrom R1 Column on Cromite™ | SIELC Technologies [sielc.com]
- 4. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk | MDPI [mdpi.com]
Sample preparation techniques for analyzing 4-(tert-Butyl)-2-isopropoxyphenol in complex matrices
An In-Depth Guide to Sample Preparation for the Analysis of 4-(tert-Butyl)-2-isopropoxyphenol in Complex Matrices
Authored by: A Senior Application Scientist
Abstract
The accurate quantification of substituted phenols, such as 4-(tert-Butyl)-2-isopropoxyphenol, in complex environmental, biological, and consumer product matrices is a significant analytical challenge. These matrices—ranging from wastewater and soil to plasma and tissue homogenates—are rife with interfering compounds that can mask the analyte signal and compromise analytical accuracy. Effective sample preparation is therefore not merely a preliminary step but the cornerstone of reliable quantification. This document provides a comprehensive guide to the primary sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to help researchers select and optimize the most suitable method for their specific application.
Introduction: The Analyte and the Challenge
4-(tert-Butyl)-2-isopropoxyphenol is a substituted phenol. While specific data on this compound is sparse, its structure allows us to infer key physicochemical properties based on its parent compounds, 4-tert-butylphenol and other alkylphenols.
-
Structure and Properties: It possesses a phenolic hydroxyl group, making it a weak acid (pKa of similar phenols is ~10).[1][2] The bulky tert-butyl and isopropoxy groups confer significant non-polar character, reducing its solubility in water compared to phenol itself.[1][3]
-
Analytical Significance: As an alkylphenol derivative, it may be used as an antioxidant or an intermediate in the manufacturing of resins, polymers, and other specialty chemicals.[2][3] Its presence in environmental or biological samples can be indicative of industrial discharge or leaching from consumer products.[2]
The Core Challenge: Matrix Interference Complex matrices contain a multitude of endogenous and exogenous substances (e.g., proteins, lipids, humic acids, pigments) that can interfere with analysis.[4][5] The primary goals of sample preparation are to:
-
Isolate the analyte from interfering components.
-
Concentrate the analyte to meet the detection limits of the analytical instrument.
-
Present the analyte in a solvent compatible with the downstream analysis (e.g., GC-MS, LC-MS).
A general workflow for the analysis of 4-(tert-Butyl)-2-isopropoxyphenol is depicted below.
Caption: General workflow for analyzing 4-(tert-Butyl)-2-isopropoxyphenol.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6][7]
Principle and Rationale The efficiency of LLE for phenolic compounds is critically dependent on pH. To ensure 4-(tert-Butyl)-2-isopropoxyphenol partitions into the organic phase, the aqueous sample must be acidified.
-
Causality: By lowering the pH to ≤ 2, well below the analyte's pKa (~10), the phenolic hydroxyl group is fully protonated (-OH).[8] This neutralizes the molecule, drastically reducing its water solubility and increasing its affinity for a non-polar or moderately polar organic solvent. Failure to acidify will leave the analyte as the phenolate anion (-O⁻), which is highly water-soluble and will not be extracted efficiently.
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Protocol 1: LLE for 4-(tert-Butyl)-2-isopropoxyphenol from Water Samples
Materials:
-
Separatory Funnel (250 mL)
-
Dichloromethane (DCM), HPLC grade
-
6N Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Evaporation system (e.g., nitrogen stream)
-
Glassware (beakers, conical vials)
Procedure:
-
Sample Measurement: Measure 100 mL of the water sample into the separatory funnel.
-
Acidification: Add 6N HCl dropwise while monitoring with a pH meter until the sample pH is stable at ≤ 2.
-
First Extraction: Add 30 mL of DCM to the funnel. Stopper and shake vigorously for 2 minutes, periodically venting pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean flask.
-
Repeat Extraction: Repeat steps 3 and 4 two more times with fresh 30 mL aliquots of DCM, combining all organic extracts. Rationale: Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume.[9]
-
Drying: Pass the combined organic extract through a funnel containing anhydrous Na₂SO₄ to remove residual water.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen at 35-40°C to a final volume of approximately 0.8 mL.
-
Reconstitution: Add internal standard and adjust the final volume to 1 mL with the appropriate solvent for analysis (e.g., DCM for GC-MS, Acetonitrile for LC-MS).
Method 2: Solid-Phase Extraction (SPE)
SPE is a more advanced and selective technique that has largely replaced LLE for many applications.[10][11] It functions like liquid chromatography, using a solid sorbent packed into a cartridge to adsorb the analyte from the liquid sample.
Principle and Rationale The choice of sorbent is paramount. For a moderately non-polar compound like 4-(tert-Butyl)-2-isopropoxyphenol, a reversed-phase sorbent is ideal.
-
Mechanism: In reversed-phase SPE, a non-polar stationary phase (e.g., C18-bonded silica or a polymeric sorbent) retains non-polar to moderately polar analytes from a polar aqueous sample via hydrophobic interactions.[12][13]
-
Sorbent Selection: While C18 is common, polymeric sorbents (e.g., polystyrene-divinylbenzene) often provide better retention for phenols and are more stable across a wider pH range.[14][15]
-
pH Control: As with LLE, the sample must be acidified to ensure the analyte is in its neutral, non-polar form, maximizing its retention on the non-polar sorbent.
Caption: The six essential steps of a Solid-Phase Extraction (SPE) protocol.
Protocol 2: SPE for 4-(tert-Butyl)-2-isopropoxyphenol from Environmental Water
This protocol is adapted from methodologies like US EPA Method 528 for phenols.[14]
Materials:
-
SPE Cartridges (e.g., 500 mg, 6 mL Polymeric or C18)
-
SPE Vacuum Manifold
-
Solvents: Methanol, Dichloromethane (DCM), HPLC grade water
-
6N Hydrochloric Acid (HCl)
Procedure:
-
Sample Preparation: Take 500 mL of the water sample and acidify to pH ≤ 2 with 6N HCl. If residual chlorine is present, dechlorinate with sodium sulfite first.[14]
-
Cartridge Conditioning:
-
Wash the cartridge with 2 x 5 mL of DCM.
-
Wash with 2 x 5 mL of methanol.
-
Equilibrate with 2 x 5 mL of acidified water (pH ≤ 2). Crucial: Do not let the sorbent bed go dry after this step.[14]
-
-
Sample Loading: Pass the entire 500 mL sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After the sample has passed through, wash the cartridge with 2 x 5 mL of acidified water (pH ≤ 2) to remove polar interferences like salts.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 15-20 minutes. This step is critical to remove water before elution with a water-immiscible solvent.
-
Elution: Elute the analyte from the cartridge with 2 x 5 mL of DCM into a collection tube. Allow the solvent to soak the sorbent for 1 minute before applying vacuum for each aliquot.
-
Concentration: Concentrate the eluate to a final volume of 1 mL as described in the LLE protocol.
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for other analytes, including phenols, in a variety of complex solid and semi-solid matrices.[16][17] It involves a two-step process: salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.
Principle and Rationale
-
Step 1: Acetonitrile Extraction & Partitioning: The sample is homogenized and extracted with acetonitrile. Acetonitrile is used because it is miscible with water but can be separated by adding high amounts of salt (salting-out effect).[18] Salts like magnesium sulfate (MgSO₄) facilitate this phase separation and help drive the analytes into the organic layer. Buffering salts (e.g., sodium acetate) are used to control pH, which is important for the stability of phenolic compounds.[17]
-
Step 2: Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a small amount of bulk sorbent material in a centrifuge tube. The sorbent removes specific matrix interferences.
-
MgSO₄: Removes residual water.
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.
-
C18: Removes non-polar interferences like lipids.[17]
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can adsorb planar analytes, so its use should be evaluated carefully.[16]
-
Caption: The two-stage workflow of the QuEChERS method.
Protocol 3: Modified QuEChERS for 4-(tert-Butyl)-2-isopropoxyphenol in Fatty Matrices
This protocol is a modified version of the AOAC Official Method 2007.01, tailored for phenolic compounds in a lipid-rich matrix (e.g., fish tissue, adipose tissue).[18]
Materials:
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Homogenizer
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS acetate extraction salts (e.g., 4g MgSO₄, 1g CH₃COONa)
-
d-SPE cleanup sorbents (e.g., 150mg MgSO₄, 50mg C18)
Procedure:
-
Sample Homogenization: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS acetate extraction salts.
-
Partitioning: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4,000 x g for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing MgSO₄ and C18 sorbent. Rationale: C18 is chosen here to specifically target co-extracted lipids, which are a primary interference in fatty matrices.[17]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 4,000 x g for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be directly injected if using LC-MS or subjected to solvent exchange for GC-MS analysis.
Method Comparison and Selection
The optimal sample preparation technique depends on the matrix, required throughput, and available resources.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Differential solubility | Adsorption chromatography | Salting-out & dispersive cleanup |
| Primary Application | Simple liquid matrices (e.g., water) | Aqueous & biological fluids | Solid/semi-solid matrices (food, tissue) |
| Selectivity | Low | High (sorbent-dependent) | Moderate to High |
| Solvent Consumption | High[7][12] | Low to Moderate | Low |
| Throughput | Low (labor-intensive) | Moderate (amenable to automation) | High (designed for batches) |
| Pros | Inexpensive, simple principle | High recovery & clean extracts, automation-friendly[19] | Fast, high throughput, low solvent use[17] |
| Cons | Emulsion formation, large solvent volumes, poor selectivity | Higher cost per sample, potential for cartridge clogging[20] | Matrix effects can still be present, less suitable for large water volumes |
Conclusion
The successful analysis of 4-(tert-Butyl)-2-isopropoxyphenol in challenging matrices is fundamentally dependent on a well-designed sample preparation strategy.
-
For large-volume aqueous samples where cost is a primary concern, LLE remains a viable, albeit labor-intensive, option.
-
For cleaner extracts, higher selectivity, and better analyte concentration from aqueous samples, SPE is the superior choice and aligns with modern analytical standards.[13][14]
-
For high-throughput analysis of solid, semi-solid, or highly complex matrices like food and biological tissues, QuEChERS offers an unparalleled balance of speed, efficiency, and effectiveness.[16][17][21]
In all cases, the weakly acidic nature of the phenolic hydroxyl group must be addressed through rigorous pH control to ensure the analyte is in its neutral, extractable form. By understanding the chemical principles behind each technique, researchers can confidently select and optimize a protocol that provides the clean, concentrated extract necessary for accurate and reliable quantification.
References
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UCT, Inc. (2020). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. Available at: [Link]
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Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Available at: [Link]
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SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Available at: [Link]
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Ballesteros, E., & Gallego, M. (2005). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Available at: [Link]
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Agboola, O., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Academic Journals. Available at: [Link]
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Zhang, Y., et al. (2023). Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. Taylor & Francis Online. Available at: [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PMC. Available at: [Link]
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Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available at: [Link]
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Rotta, E. M., et al. (2019). Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry. Available at: [Link]
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Abeysinghe, D. C., et al. (2015). New Sample Preparation Method for Quantification of Phenolic Compounds of Tea (Camellia sinensis L. Kuntze): A Polyphenol Rich Plant. PMC. Available at: [Link]
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R-Discovery. (2023). Green Sample Preparation Techniques and Their Use in the Extraction and Separation Analysis of Phenolic Compounds in Honey. Available at: [Link]
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Rodrigues, A. S., et al. (2020). Determination of Phenolic Compounds in Red Sweet Pepper (Capsicum annuum L.) Using a Modified QuEChERS Method and UHPLC-MS/MS Analysis and Its Relation to Antioxidant Activity. SciELO. Available at: [Link]
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Azmir, J., et al. (2019). Techniques of Phenolic Compounds from Plants. IntechOpen. Available at: [Link]
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Han, L., et al. (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. PMC. Available at: [Link]
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Han, L., et al. (2022). Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. PubMed. Available at: [Link]
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ResearchGate. (2013). New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography. Available at: [Link]
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Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. PMC. Available at: [Link]
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Zhang, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]
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Wikipedia. (n.d.). 4-tert-Butylphenol. Available at: [Link]
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Ioannou, Z., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. MDPI. Available at: [Link]
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MDPI. (2024). Extraction of Phenolic Compounds from Agro-Industrial By-Products Using Natural Deep Eutectic Solvents: A Review of Green and Advanced Techniques. Available at: [Link]
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UNEP. (n.d.). Analytical Methods. Available at: [Link]
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Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Hilaris Publishing. Available at: [Link]
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OECD. (n.d.). P-TERT-BUTYL PHENOL CAS N°: 98-54-4. Available at: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Available at: [Link]
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. Available at: [Link]
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ResearchGate. (2020). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Available at: [Link]
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Ferreira, A. M. C., et al. (2024). Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option. MDPI. Available at: [Link]
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ResearchGate. (2020). Thermal Stability Study of 4-tert-Butylphenol. Available at: [Link]
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CABI Digital Library. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Available at: [Link]
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Analytice. (n.d.). 4-Tert-butylphenol - analysis. Available at: [Link]
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El-temsah, Y. S., & Joner, E. J. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. MDPI. Available at: [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available at: [Link]
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Use of 4-(tert-Butyl)-2-isopropoxyphenol as a key intermediate for pharmaceutical compounds
Application Note: 4-(tert-Butyl)-2-isopropoxyphenol as a Strategic Intermediate in Next-Generation CFTR Modulators and LNP-Stabilizing Antioxidants
Introduction & Structural Rationale
In modern pharmaceutical development, the strategic selection of building blocks dictates both the synthetic efficiency and the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API). 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) is a highly specialized, sterically hindered phenol that offers a unique structural motif.
Traditionally, the 2,4-di-tert-butylphenol scaffold has been utilized in the synthesis of blockbuster Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, such as Ivacaftor[1]. However, the extreme lipophilicity of the di-tert-butyl moiety often results in poor aqueous solubility and complex formulation requirements. By substituting the ortho-tert-butyl group with an isopropoxy group, 4-(tert-Butyl)-2-isopropoxyphenol introduces a critical hydrogen-bond acceptor while maintaining the necessary steric bulk. This subtle modification lowers the calculated partition coefficient (logP), potentially enhancing the oral bioavailability of derived APIs, and serves as a highly effective radical scavenger for stabilizing Lipid Nanoparticle (LNP) delivery systems[2].
Physicochemical Profiling & Quantitative Data
To understand the utility of 4-(tert-Butyl)-2-isopropoxyphenol, it must be benchmarked against industry-standard intermediates. The inclusion of the isopropoxy ether linkage fundamentally alters the electronic and physicochemical landscape of the molecule.
Table 1: Comparative Profiling of Phenolic Intermediates
| Property | 2,4-Di-tert-butylphenol (Standard) | 4-(tert-Butyl)-2-isopropoxyphenol (Target) | BHT (Antioxidant Ref) |
| C2 Substituent | tert-Butyl | Isopropoxy | tert-Butyl |
| C4 Substituent | tert-Butyl | tert-Butyl | Methyl |
| Calculated logP (est.) | ~5.1 | ~4.2 | ~5.1 |
| Steric Shielding (C1-OH) | Very High | High | Very High |
| H-Bond Acceptor Count | 1 | 2 | 1 |
| Primary Application | CFTR Modulators[3] | Modulators / LNP Antioxidants | General Antioxidant |
Application I: Synthesis of Next-Generation CFTR Modulator Analogs
The synthesis of Ivacaftor-like molecules requires the coupling of a quinolone carboxylic acid with an aniline derivative. Utilizing 4-(tert-Butyl)-2-isopropoxyphenol as the starting material requires a precise, regioselective nitration followed by reduction.
Mechanistic Causality: The Directing Effect Inversion
Direct nitration of a free phenol typically yields a mixture of ortho and para products. Furthermore, the electron-rich nature of the free phenol makes it susceptible to oxidative degradation by nitric acid. To circumvent this, the phenolic hydroxyl group is protected as a methyl carbonate[4]. Crucially, this protection step inverts the electronic directing effect. The strongly ortho/para-directing hydroxyl group is converted into a meta-directing carbonate. Because the C3 position is sterically occluded by the flanking C2-isopropoxy and C4-tert-butyl groups, the incoming nitronium ion is forced exclusively to the C5 position, ensuring near-perfect regioselectivity[4].
Fig 1: Synthetic workflow for CFTR modulator analogs utilizing regioselective C5 nitration.
Protocol 3.1: Regioselective Synthesis of the Aminophenol Precursor
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction fidelity.
Step A: Carbonate Protection
-
Charge : Dissolve 4-(tert-Butyl)-2-isopropoxyphenol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under N2.
-
Base Addition : Add triethylamine (1.5 eq). Causality: TEA deprotonates the sterically hindered phenol, drastically increasing its nucleophilicity toward the electrophilic chloroformate.
-
Electrophile Addition : Cool to 0°C. Dropwise add methyl chloroformate (1.2 eq). Stir for 2 hours at room temperature.
-
Validation : Perform TLC (Hexane:EtOAc 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.4) is entirely replaced by a less polar product spot (Rf ~0.7).
-
Workup : Quench with 1M HCl to protonate and remove unreacted TEA. Extract, dry over Na2SO4, and concentrate.
Step B: Regioselective C5 Nitration
-
Charge : Dissolve the protected phenol (1.0 eq) in glacial acetic acid (0.5 M). Cool to 10°C.
-
Nitration : Slowly add a pre-mixed solution of 65% HNO3 (1.1 eq) and catalytic H2SO4. Causality: Acetic acid acts as a polar, protic solvent that stabilizes the nitronium ion intermediate without competing as a nucleophile.
-
Validation : Analyze via LC-MS. A single major peak corresponding to the [M+H]+ of the C5-nitro product should be observed, validating the steric blockage of the C3 position.
Step C: Reduction to Aniline
-
Charge : Transfer the crude nitro compound to a Parr shaker flask. Add methanol (0.2 M) and 10% Pd/C (0.05 eq by weight).
-
Reduction : Purge with H2 and shake under 30 psi H2 gas for 4 hours[5].
-
Workup : Filter through a Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate to yield the 5-amino-4-(tert-butyl)-2-isopropoxyphenyl methyl carbonate, ready for T3P-mediated amide coupling[1].
Application II: Synthesis of Targeted LNP Antioxidants
The rise of mRNA-based therapeutics has highlighted the critical need for stabilizing Lipid Nanoparticles (LNPs) against lipid peroxidation. Sterically hindered phenols act as potent chain-breaking antioxidants by donating a hydrogen atom to lipid peroxyl radicals (ROO•), converting them into stable hydroperoxides (ROOH)[6]. The resulting phenoxyl radical is stabilized by resonance and the steric bulk of the tert-butyl and isopropoxy groups, preventing it from initiating new oxidation chains.
Fig 2: Mechanism of lipid peroxyl radical scavenging by sterically hindered phenols via HAT.
To anchor 4-(tert-Butyl)-2-isopropoxyphenol within the hydrophilic/lipophilic interface of an LNP, it can be functionalized via a Mannich reaction at the activated C6 position to introduce a quaternary ammonium moiety[2].
Protocol 4.1: Synthesis of Cationic Phenolic Antioxidants
-
Mannich Base Formation : Dissolve 4-(tert-Butyl)-2-isopropoxyphenol (1.0 eq) in ethanol. Add 37% aqueous formaldehyde (1.2 eq) and 40% aqueous dimethylamine (1.2 eq). Reflux for 12 hours.
-
Causality: The free phenolic OH strongly activates the ortho position (C6). The resulting tertiary amine acts as a functional handle.
-
-
Quaternization : Dissolve the purified Mannich base in acetonitrile. Add an alkyl halide (e.g., 1-bromohexadecane, 1.1 eq) to synthesize a lipophilic quaternary ammonium salt.
-
Causality: The long alkyl chain embeds deep into the LNP lipid bilayer, while the cationic ammonium headgroup interacts with the anionic phosphate backbone of the lipids, perfectly positioning the hindered phenol at the lipid-water interface where oxidative stress is highest[2].
-
References
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-
New Drug Approvals. "Ivacaftor". New Drug Approvals. Available at:[Link]
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ResearchGate. "Delivery nanosystems based on sterically hindered phenol derivatives containing a quaternary ammonium moiety: Synthesis, cholinesterase inhibition and antioxidant activity". ResearchGate. Available at:[Link]
-
ResearchGate. "Migration of phenolic antioxidants from linear and branched polyethylene". Polymer Degradation and Stability. Available at:[Link]
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Application Notes and Protocols for the Sourcing and Handling of Analytical Standards for 4-(tert-Butyl)-2-isopropoxyphenol
Authored by: A Senior Application Scientist
Introduction
The robust and accurate analytical characterization of novel chemical entities is a cornerstone of modern research, particularly in the fields of drug discovery and development. 4-(tert-Butyl)-2-isopropoxyphenol, a substituted phenol, represents a class of compounds with potential biological activity, making the availability of a well-characterized analytical standard crucial for reliable experimental outcomes. Substituted phenols are recognized for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[1]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the sourcing, handling, and analytical verification of 4-(tert-Butyl)-2-isopropoxyphenol. Given that this compound may not be readily available as a certified reference material, this document emphasizes the principles of in-house standard qualification and best practices for ensuring data integrity.
Part 1: Sourcing and Qualification of a Non-Standard Analytical Standard
The procurement of an analytical standard for a less common compound like 4-(tert-Butyl)-2-isopropoxyphenol presents unique challenges. Unlike widely available reference materials, a direct commercial source may not exist. Researchers should therefore consider the following sourcing strategies:
-
Custom Synthesis: Engaging a reputable custom synthesis provider is often the most direct route to obtaining a high-purity sample of the target compound. When selecting a provider, it is essential to inquire about their quality control processes and the analytical data they will provide with the final product.
-
Specialty Chemical Suppliers: A thorough search of specialty chemical supplier catalogs may yield a source for 4-(tert-Butyl)-2-isopropoxyphenol, potentially as a research chemical rather than a certified analytical standard. In such cases, the onus is on the end-user to perform a comprehensive characterization to qualify the material for its intended use.
Qualification of the Sourced Material
Regardless of the source, a comprehensive qualification of the received material is paramount. This process involves confirming the identity and purity of the compound and establishing it as a primary standard for in-house use. The following analytical techniques are recommended:
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To determine the purity of the compound and identify any potential impurities. A purity level of ≥95% is generally required for an analytical standard.
-
Gas Chromatography (GC), if applicable: For volatile impurities.
-
Thermogravimetric Analysis (TGA): To determine the water content.
-
Residual Solvent Analysis (by GC-MS): To identify and quantify any remaining solvents from the synthesis process.
-
A Certificate of Analysis (CoA) should be generated in-house, documenting the results of these qualification tests. This document will serve as the primary record of the analytical standard's identity, purity, and concentration.
Part 2: Safe Handling and Storage
Phenolic compounds, as a class, require careful handling due to their potential toxicity and irritant properties.[2][3] The safety protocols outlined below are based on general guidelines for handling phenols and should be adapted to the specific toxicological data of 4-(tert-Butyl)-2-isopropoxyphenol as it becomes available.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves, such as nitrile rubber, and change them frequently, especially if contact with the material occurs.[4][5]
-
Eye Protection: Chemical safety goggles are mandatory. In cases of potential splashing, a face shield should also be worn.[4][5]
-
Lab Coat: A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.[4]
Engineering Controls:
-
Fume Hood: All handling of the solid material and preparation of concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are essential in the laboratory where the compound is handled.[4]
Storage:
-
Container: Store the analytical standard in a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect the compound from light.[4][6]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5] Recommended storage temperature is typically 2-8°C.
Waste Disposal:
All waste materials contaminated with 4-(tert-Butyl)-2-isopropoxyphenol should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][5]
Part 3: Preparation of Standard Solutions
The accurate preparation of standard solutions is fundamental to achieving reliable analytical results.[7][8][9] The following protocols describe the preparation of a primary stock solution and subsequent working solutions.
Protocol for Preparation of a Primary Stock Solution (e.g., 1 mg/mL):
-
Weighing: Accurately weigh a precise amount of the 4-(tert-Butyl)-2-isopropoxyphenol analytical standard using a calibrated analytical balance. The weighing should be performed in a chemical fume hood.
-
Dissolution: Quantitatively transfer the weighed material to a clean volumetric flask of an appropriate size.
-
Solvent Addition: Add a small amount of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to dissolve the solid.[6]
-
Dilution to Volume: Once the solid is completely dissolved, dilute the solution to the calibration mark with the same solvent.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store it at 2-8°C. The stability of the solution should be determined empirically.
Protocol for Preparation of Working Solutions:
Working solutions are prepared by diluting the primary stock solution to the desired concentrations for constructing a calibration curve.
-
Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution required to prepare each working standard.
-
Dilution: Using calibrated pipettes, transfer the calculated volume of the stock solution into a clean volumetric flask.
-
Dilution to Volume: Dilute to the calibration mark with the appropriate solvent.
-
Mixing: Cap the flask and invert it several times to ensure homogeneity.
Part 4: Analytical Methodology - HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of phenolic compounds.[10][11][12] The following protocol provides a general method that can be optimized for the specific analysis of 4-(tert-Butyl)-2-isopropoxyphenol.
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., methanol or acetonitrile) is often effective for separating phenolic compounds.[6][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[11]
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 4-(tert-Butyl)-2-isopropoxyphenol, which can be determined using a UV-Vis spectrophotometer. A wavelength of 278 nm is often used for phenolic compounds.[11]
-
Injection Volume: A 10-20 µL injection volume is standard.
-
Calibration: Inject a series of working standards of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the sample solutions and quantify the concentration of 4-(tert-Butyl)-2-isopropoxyphenol by comparing the peak area to the calibration curve.
Data Presentation:
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Retention Time | To be determined |
Workflow Diagram:
Caption: HPLC analysis workflow for 4-(tert-Butyl)-2-isopropoxyphenol.
Conclusion
The successful use of 4-(tert-Butyl)-2-isopropoxyphenol in research and development is contingent upon the availability of a well-characterized analytical standard. This guide has provided a comprehensive overview of the critical steps involved in sourcing, qualifying, handling, and analyzing this compound. By adhering to these protocols, researchers can ensure the generation of accurate and reproducible data, thereby upholding the principles of scientific integrity.
References
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.).
- Phenol and Cresol - OSHA. (n.d.).
- Standard Solution Preparation: A Comprehensive Guide - Blogs - News - alwsci. (2024, October 25).
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18).
- How To Make A Standard Solution | The Chemistry Blog - Buy Chemicals Online. (2024, July 17).
- Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions Date. (n.d.).
- SAFE USE OF PHENOL. (n.d.).
- 4-tert-Butylphenol PESTANAL , analytical standard 98-54-4 - MilliporeSigma. (n.d.).
- Standard solutions - PCC Group Product Portal. (2023, March 1).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, October 11).
- (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.).
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.).
- tert-Butyl Phenol CAS No 98-54-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- Top 4-tert-Butylphenol : Suppliers, Manufacturers & Producers in 2025 - CheMondis. (n.d.).
- 4-TERT-BUTYL PHENOL - CAMEO Chemicals - NOAA. (n.d.).
- RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity | Journal of Agricultural and Food Chemistry - ACS Publications. (2005, January 20).
- 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards. (n.d.).
- Phenol - Environment, Health & Safety. (n.d.).
- Aldrich 137731 - • SAFETY DATA SHEET. (2025, November 7).
- 4-tert-Butylphenol - Safety Data Sheet - ChemicalBook. (2026, February 14).
- Standard Solution Definition, Preparation & Examples - Lesson - Study.com. (n.d.).
- 4-TERT-BUTYLPHENOL - Sdfine. (n.d.).
- How to Make a Standard Solution – HSC Chemistry. (n.d.).
- 4-tert-Butylphenol - CRM LABSTANDARD. (n.d.).
- Phenol: Properties and Handling Guidelines | PDF | Chemical Substances - Scribd. (n.d.).
- 4-tert-BUTYL PHENOL For Synthesis - Alpha Chemika. (n.d.).
- 4-tert-Butylphenol - Wikipedia. (n.d.).
- 2-Tert-butoxy-4-tert-butylphenol | C14H22O2 | CID 13651775 - PubChem. (n.d.).
- 4-tert-Butylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- An In-depth Technical Guide to 4-tert-Butyl-2-ethylphenol: Isomers, Derivatives, and Biological Significance - Benchchem. (n.d.).
- 4-tert-butyl phenol, 98-54-4 - The Good Scents Company. (n.d.).
- 2-Isopropoxyphenol 97 4812-20-8 - Sigma-Aldrich. (n.d.).
- 7495-77-4 Cas No. | 4-Isopropoxyphenol - Apollo Scientific. (n.d.).
- 4-tert-Butyl Phenol for Synthesis (p-tert-Butylphenol) | 98-54-4 - CDH Fine Chemicals India. (n.d.).
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- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Identification and characterization of side products in 4-(tert-Butyl)-2-isopropoxyphenol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the chemo- and regioselectivity challenges associated with the synthesis of 4-(tert-Butyl)-2-isopropoxyphenol.
This sterically hindered phenol is synthesized via the Friedel-Crafts alkylation of 2-isopropoxyphenol. While the reaction appears straightforward, controlling the electrophilic aromatic substitution to prevent over-alkylation, ether cleavage, and regioisomer scrambling requires precise mechanistic control [1].
Below, you will find a mechanistic breakdown, troubleshooting FAQs, analytical data tables, and a self-validating experimental protocol.
Part 1: Mechanistic Pathways & Workflow
To troubleshoot effectively, we must first map the causality of side product formation. The alkylation of 2-isopropoxyphenol with a tert-butyl carbocation (generated from tert-butanol or isobutylene) is governed by the competing directing effects of the hydroxyl and isopropoxy groups.
Reaction pathways illustrating the synthesis of the target compound and major side products.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing multiple mono-alkylated regioisomers, and how do I favor the 4-position? Causality & Solution: The starting material contains two activating groups. The hydroxyl (-OH) group is a stronger ortho/para director than the isopropoxy (-OiPr) group. Because the 2-position is occupied, substitution naturally favors the 4-position (para to -OH) and the 6-position (ortho to -OH). However, the bulky tert-butyl carbocation strongly prefers the least sterically hindered site (the 4-position). If you observe significant amounts of the 5-tert-butyl or 6-tert-butyl regioisomers, your reaction is likely operating under thermodynamic control due to excessive heat [4]. Action: Lower the reaction temperature to 50–60°C to maintain kinetic control. Use a bulky solid acid catalyst (e.g., Amberlyst-15) to amplify steric differentiation.
Q2: My GC-MS shows a major impurity with an m/z of 166. What is this side product? Causality & Solution: The target mass for 4-(tert-Butyl)-2-isopropoxyphenol is m/z 208. An impurity at m/z 166 corresponds to an exact mass loss of 42 Da (loss of propene). This is 4-tert-butylcatechol , formed via the acidic cleavage of the isopropyl ether linkage [2]. Strong Lewis acids (like AlCl 3 or BF 3 ) or high concentrations of Brønsted acids at elevated temperatures will readily cleave secondary alkyl ethers. Action: Switch from homogeneous strong acids to heterogeneous catalysts, and strictly limit the reaction time and temperature to prevent dealkylation[3].
Q3: How do I minimize di-alkylation (m/z 264)? Causality & Solution: Di-alkylation (forming 4,6-di-tert-butyl-2-isopropoxyphenol) occurs when the local concentration of the alkylating agent is too high, allowing a second equivalent of the carbocation to attack the remaining ortho position (position 6). Action: Add the tert-butanol dropwise to keep its steady-state concentration low. Maintain the stoichiometry of 2-isopropoxyphenol to tert-butylating agent at 1:0.95. Deliberately under-alkylating makes the unreacted starting material easier to recover via distillation than separating the di-alkylated side product.
Part 3: Analytical Characterization Data
Accurate identification of side products is critical for process optimization. Use the following quantitative data to calibrate your GC-MS and NMR analyses.
| Compound | Identity | MW ( g/mol ) | GC Rel. RT | Key MS Fragments (m/z) | 1 H NMR Aromatic Signature (CDCl 3 ) |
| 4-(tert-Butyl)-2-isopropoxyphenol | Target Product | 208.30 | 1.00 | 208 (M + ), 193 (M-CH 3 ), 166 | ~6.8-6.9 ppm (m, 3H, AMX spin system) |
| 5-(tert-Butyl)-2-isopropoxyphenol | Regioisomer | 208.30 | ~1.05 | 208 (M + ), 193 (M-CH 3 ) | ~6.7-7.0 ppm (m, 3H, ABX spin system) |
| 4,6-Di(tert-butyl)-2-isopropoxyphenol | Over-alkylation | 264.41 | ~1.35 | 264 (M + ), 249 (M-CH 3 ) | ~6.9 ppm (d, 1H), ~7.0 ppm (d, 1H) |
| 4-tert-Butylcatechol | Ether Cleavage | 166.22 | ~0.85 | 166 (M + ), 151 (M-CH 3 ) | ~6.7-6.9 ppm (m, 3H) |
Part 4: Troubleshooting Logic Tree
When an impurity is detected during quality control, follow this logic tree to trace the analytical signature back to the required process adjustment.
Decision tree for troubleshooting common impurities based on GC-MS m/z data.
Part 5: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates in-process controls (IPC) to ensure the reaction is quenched only when the mono-alkylation plateau is reached, preventing the cascade into di-alkylation.
Materials Required:
-
2-Isopropoxyphenol (1.0 eq)
-
tert-Butanol (0.95 eq)
-
Amberlyst-15 (Solid acid catalyst, 10% w/w relative to phenol)
-
Anhydrous Toluene (Solvent)
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-isopropoxyphenol in anhydrous toluene to achieve a 0.5 M concentration.
-
Catalyst Addition: Add the Amberlyst-15 resin.
-
Expert Insight: Using a heterogeneous solid acid instead of AlCl 3 prevents the Lewis-acid-mediated cleavage of the isopropoxy ether linkage, protecting against the formation of 4-tert-butylcatechol [3].
-
-
Controlled Alkylation: Heat the mixture to 60°C. Add tert-butanol dropwise via an addition funnel over 1 hour.
-
Expert Insight: Dropwise addition restricts the steady-state concentration of the tert-butyl carbocation, kinetically favoring mono-alkylation over di-alkylation.
-
-
In-Process Monitoring (Self-Validation Step): After 2 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 8:2) or rapid HPLC. You should observe the starting material decreasing and a new major product forming. Crucial: If a third, highly non-polar spot appears (indicating the onset of di-alkylation), immediately cool the reaction to 0°C to quench.
-
Workup: Filter the reaction mixture through a fritted funnel to remove the Amberlyst-15 catalyst.
-
Expert Insight: Heterogeneous catalysts eliminate the need for harsh aqueous basic workups, preserving the integrity of the phenol.
-
-
Isolation: Wash the filtrate with deionized water, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to separate the pure 4-(tert-Butyl)-2-isopropoxyphenol from trace unreacted starting material.
References
-
National Center for Biotechnology Information. "2-Isopropoxyphenol | CID 20949." PubChem.[Link]
-
European Patent Office. "Process for the alkylation of phenols - EP 0319310 A2." EPO. [Link]
-
Lee, D.-H., et al. "Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols." Organic Chemistry Portal. [Link]
Thermal stability and degradation pathways of 4-(tert-Butyl)-2-isopropoxyphenol
Prepared by the Office of the Senior Application Scientist
Disclaimer: Specific experimental data on the thermal stability and degradation of 4-(tert-Butyl)-2-isopropoxyphenol is limited in publicly available literature. The information provided herein is largely based on the well-documented behavior of structurally similar compounds, such as 4-tert-butylphenol, 2,4-di-tert-butylphenol, and other alkylated phenols. This guide should be used as a strategic resource for experimental design, analysis, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of 4-(tert-Butyl)-2-isopropoxyphenol.
Q1: What are the expected thermal stability characteristics of this compound? A1: While specific decomposition temperatures for 4-(tert-Butyl)-2-isopropoxyphenol are not readily available, its stability can be inferred from related structures like 4-tert-butylphenol. Phenolic compounds, in general, are relatively stable.[1] Studies on 4-tert-butylphenol show it undergoes thermal transformations in the temperature range of 673–738 K (400–465 °C).[2][3] The degradation of 4-(tert-Butyl)-2-isopropoxyphenol is likely to initiate with the cleavage of the ether bond (de-isopropoxylation) or isomerization of the tert-butyl group, as these are typically the most labile points in the structure under thermal stress.
Q2: What are the likely degradation pathways under experimental conditions? A2: Degradation can be initiated by thermal, oxidative, or photolytic stress. The primary pathways are predicted to be:
-
Ether Cleavage: The isopropoxy group is susceptible to cleavage, yielding 4-tert-butylcatechol and isopropene or isopropanol. This is analogous to the ipso-hydroxylation and ether bond cleavage seen in the microbial degradation of similar compounds.[4]
-
Oxidative Degradation: In the presence of oxygen or other oxidants (e.g., H₂O₂), hydroxyl radical attack on the aromatic ring is a major pathway.[5][6] This can lead to hydroxylation of the ring, followed by ring-opening to form smaller aliphatic molecules.[5]
-
Dealkylation: The tert-butyl group can be eliminated, particularly at high temperatures, leading to the formation of isobutylene and 2-isopropoxyphenol.
-
Polymerization: Under certain oxidative conditions, phenoxy radicals can form and subsequently dimerize or polymerize.[5]
Q3: How should I safely handle and store 4-(tert-Butyl)-2-isopropoxyphenol? A3: As with related phenolic compounds, proper handling is crucial. Avoid contact with skin and eyes and use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] For storage, keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and direct sunlight.[7][9] To prevent slow oxidation, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: What analytical techniques are most suitable for purity assessment and degradation monitoring? A4: A combination of chromatographic techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the parent compound. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a common and effective starting point.[5][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying volatile and semi-volatile degradation byproducts.[5] Derivatization may sometimes be necessary to improve the volatility of polar intermediates.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile, polar, and thermally labile byproducts that are not amenable to GC-MS analysis.[5]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: Inconsistent Results in Thermal Stability Studies (TGA/DSC)
-
Question: My thermogravimetric analysis (TGA) runs show variable onset decomposition temperatures for the same batch of 4-(tert-Butyl)-2-isopropoxyphenol. What could be the cause?
-
Answer:
-
Possible Cause 1: Residual Solvents or Impurities. Small molecules from the synthesis or purification process (e.g., hexane, ethyl acetate) can volatilize at lower temperatures, causing initial mass loss and appearing to lower the decomposition onset. Isomeric impurities may also have different thermal stabilities.
-
Troubleshooting Steps:
-
Purification Verification: Ensure the purity of your sample using HPLC or GC-MS. If impurities are detected, consider repurification by recrystallization or column chromatography.[12][13]
-
Pre-Analysis Drying: Dry the sample thoroughly under a high vacuum before TGA analysis to remove any residual solvents.
-
Controlled Atmosphere: Always run TGA analysis under a controlled, inert atmosphere (e.g., nitrogen) to prevent premature oxidative degradation, which can occur at lower temperatures than thermal decomposition.[2]
-
-
Issue 2: Sample Discoloration and Purity Loss During Storage
-
Question: My sample of 4-(tert-Butyl)-2-isopropoxyphenol, which was initially a white solid, has turned yellow/brown over time, and HPLC analysis shows new impurity peaks. Why is this happening?
-
Answer:
-
Possible Cause: Oxidation. Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen) and light. The hydroxyl group can be oxidized to form quinone-type structures, which are often colored.
-
Troubleshooting Steps:
-
Inert Storage: Store the compound under an inert atmosphere. After use, flush the headspace of the container with nitrogen or argon before sealing.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the sample from light, which can catalyze oxidation.[7]
-
Storage Temperature: Store at recommended cool temperatures, as heat can accelerate oxidative processes. Check the product label for specific temperature recommendations.
-
-
Issue 3: Unexpected Byproducts in Degradation Studies
-
Question: I am conducting a forced degradation study (e.g., UV irradiation) and observing byproducts that don't match the expected pathways of ether cleavage or hydroxylation. What could be their origin?
-
Answer:
-
Possible Cause 1: Solvent or Buffer Interference. Components of your reaction medium could be participating in the degradation. For instance, certain buffers or ions (e.g., carbonate, nitrate) can act as radical scavengers, altering the degradation pathway.[14]
-
Possible Cause 2: Secondary Reactions. Primary degradation products can be highly reactive and may undergo further reactions, leading to more complex and unexpected molecules.
-
Troubleshooting Steps:
-
Run Controls: Always run a control experiment with the solvent/buffer system under the same stress conditions but without the target compound to identify any artifacts.
-
Use High-Purity Solvents: Employ HPLC-grade or equivalent high-purity solvents to minimize reactive impurities.
-
Time-Course Study: Analyze samples at multiple time points. Early time points are more likely to show the primary degradation products before they are consumed in secondary reactions.
-
Utilize Advanced Analytics: Techniques like LC-MS/MS can help elucidate the structures of unknown byproducts by providing fragmentation data.
-
-
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Monitoring Degradation by HPLC
This protocol provides a starting point for quantifying the disappearance of 4-(tert-Butyl)-2-isopropoxyphenol.
-
Sample Preparation:
-
At each time point of your degradation experiment, withdraw an aliquot of the reaction mixture.
-
If a catalyst is present, immediately filter the sample through a 0.22 µm syringe filter to quench the reaction.[5]
-
Dilute the sample to an appropriate concentration within the calibration range using the mobile phase.
-
-
HPLC Conditions (Example):
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the phenol, typically around 275-285 nm. Determine the exact wavelength by running a UV scan.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations.
-
Calculate the concentration of the parent compound in your samples by comparing its peak area to the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical analytical conditions used for phenolic compounds, which can be adapted for 4-(tert-Butyl)-2-isopropoxyphenol.
| Parameter | HPLC | GC-MS |
| Column | C18 Reverse-Phase | DB-5ms, HP-5ms, or similar non-polar capillary column |
| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water | Helium or Hydrogen |
| Detection | UV (275-285 nm) | Mass Spectrometer (Electron Ionization) |
| Typical Temperature Program | Isothermal (e.g., 25-40 °C) | Initial 60°C, ramp to 280°C[4] |
| Primary Use | Quantification of parent compound | Identification of volatile byproducts |
Visualizations
Caption: Predicted degradation pathways for 4-(tert-Butyl)-2-isopropoxyphenol.
Caption: Workflow for investigating degradation pathways.
References
-
Loba Chemie. (2016, May 13). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. [Link]
-
CPAChem. (n.d.). Safety data sheet. [Link]
-
Sdfine. (n.d.). 4-TERT-BUTYLPHENOL. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. [Link]
-
Moustafa, Y. M., et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Catalysts. [Link]
-
Antonopoulou, M., et al. (2021). Comparative Study on UV-AOPs for Efficient Continuous Flow Removal of 4-tert-Butylphenol. Catalysts. [Link]
-
ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S.... [Link]
-
ResearchGate. (n.d.). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. [Link]
-
Sanchez-Larios, E., et al. (n.d.). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. [Link]
-
ResearchGate. (n.d.). Thermal Stability of 4-tert-Butyl Diphenyl Oxide. [Link]
-
Chromatography Online. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Organic Syntheses. (n.d.). p-tert-BUTYLCALIX[5]ARENE. [Link]
-
PubMed. (2014, July 2). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. [Link]
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- 14. Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3 | MDPI [mdpi.com]
Techniques for enhancing the solubility of 4-(tert-Butyl)-2-isopropoxyphenol for biological assays
Technical Support Center: Solubilization Strategies for 4-(tert-Butyl)-2-isopropoxyphenol in Biological Assays
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic compounds in aqueous in vitro assays. 4-(tert-Butyl)-2-isopropoxyphenol presents a unique challenge: the presence of both a bulky tert-butyl group and an isopropoxy moiety creates massive steric hindrance and a large hydrophobic surface area. While the phenolic hydroxyl group can theoretically act as a hydrogen bond donor, it behaves primarily as a weak organic acid[1], and its interaction with water is severely restricted by the adjacent lipophilic groups.
This guide is designed to move beyond basic "dissolve in DMSO" advice. Here, we explore the thermodynamic causality behind precipitation, provide self-validating experimental protocols, and offer advanced formulation strategies to ensure your biological assays yield reproducible, artifact-free data.
Section 1: Troubleshooting & FAQs
Q1: Why does 4-(tert-Butyl)-2-isopropoxyphenol immediately precipitate when I add my DMSO stock to the aqueous cell culture media? A1: This is caused by solvent-shift precipitation. When a highly concentrated DMSO stock is introduced into an aqueous environment as a bolus, the DMSO rapidly diffuses into the water. This sudden shift in the dielectric constant leaves the hydrophobic tert-butyl and isopropoxy groups locally supersaturated. To minimize thermodynamically unfavorable contact with water, the compound rapidly aggregates into insoluble microcrystals[2]. Causality & Solution: You must lower the interfacial tension before the solvent shift occurs. Avoid direct bolus additions. Instead, use a stepwise dilution strategy (see Protocol 1) or introduce a carrier protein (like Bovine Serum Albumin) into the aqueous buffer prior to adding the DMSO stock.
Q2: My assay requires a high working concentration of the compound, but exceeding 0.5% DMSO causes significant cytotoxicity. What are my alternatives? A2: When the required compound concentration forces the DMSO vehicle beyond the physiological tolerance threshold of your specific cell line, you must transition to an aqueous-compatible delivery system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for bulky phenolics. Causality & Solution: HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic moieties of 4-(tert-Butyl)-2-isopropoxyphenol, while its hydrophilic exterior ensures high aqueous solubility[3]. This inclusion complex effectively "masks" the compound from the aqueous environment, allowing you to achieve millimolar working concentrations with zero DMSO (see Protocol 2).
Q3: I am observing highly variable IC50/EC50 results between biological replicates. Could this be related to solubility even if the solution looks clear? A3: Absolutely. Highly lipophilic compounds often form colloidal aggregates or micelles in aqueous media long before visible precipitation occurs. These sub-micron aggregates sequester the active monomeric compound, leading to artificially low effective concentrations and erratic assay readouts[4]. Self-Validation Check: To verify if colloidal aggregation is occurring, run your final assay buffer through a Dynamic Light Scattering (DLS) instrument. Alternatively, centrifuge the "clear" assay buffer at 15,000 x g for 10 minutes; if a microscopic pellet forms, your compound is aggregating.
Section 2: Solubilization Strategy Decision Matrix
Decision tree for selecting the optimal solubilization strategy for 4-(tert-Butyl)-2-isopropoxyphenol.
Section 3: Quantitative Comparison of Solubilization Methods
To select the appropriate method, compare the maximum achievable aqueous concentrations against the biological constraints of your assay system.
| Solubilization Strategy | Max Aqueous Concentration | Cytotoxicity Risk | Assay Interference Risk | Best Application |
| Direct DMSO Dilution | < 10 µM | High (if DMSO > 0.5%) | Low | Simple biochemical assays |
| DMSO + 0.1% Tween-80 | ~ 50 µM | Moderate | High (Surfactant effects) | Cell-free enzyme assays |
| BSA Supplementation | ~ 100 µM | Low | Moderate (Protein binding) | High-throughput screening |
| HP-β-CD Complexation | > 1 mM | Low | Low | Cell-based assays / In vivo |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Stepwise Co-Solvent Dilution (For Low-to-Medium Concentration Assays)
This protocol utilizes an intermediate solvent gradient to prevent the thermodynamic shock that causes solvent-shift precipitation.
-
Master Stock Preparation: Weigh the 4-(tert-Butyl)-2-isopropoxyphenol powder and dissolve it in 100% anhydrous, sterile-filtered DMSO to a concentration of 10 mM.
-
Self-Validation: The solution must be optically clear. If it is cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Intermediate Dilution: Dilute the master stock 1:10 into an intermediate co-solvent mixture (e.g., 50% PEG-400 / 50% DMSO) to create a 1 mM working stock.
-
Aqueous Integration: Pre-warm your aqueous assay buffer (e.g., DMEM or PBS) to 37°C. While continuously vortexing the buffer, add the intermediate stock dropwise to achieve your final desired concentration.
-
Verification Step: Centrifuge an aliquot of the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet is present, the compound has precipitated, and you must reduce the final concentration or switch to Protocol 2.
Protocol 2: HP-β-CD Inclusion Complexation (For High Concentration / DMSO-Sensitive Assays)
This protocol completely eliminates DMSO by physically encapsulating the lipophilic compound inside a cyclodextrin carrier[3].
-
Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in molecular biology-grade water or your basal assay buffer.
-
Compound Addition: Add the solid 4-(tert-Butyl)-2-isopropoxyphenol powder directly to the HP-β-CD solution (targeting a theoretical concentration of 1-2 mM). Do not use any DMSO.
-
Thermodynamic Complexation: Incubate the suspension on an orbital shaker at 37°C for 24 to 48 hours.
-
Causality: This extended incubation is strictly required. Because the compound is solid, it takes significant time for the molecules to thermodynamically partition out of the crystal lattice and into the hydrophobic cavities of the cyclodextrin.
-
-
Filtration: Pass the resulting solution through a 0.22 µm PVDF syringe filter. This critical step removes any uncomplexed, insoluble compound.
-
Quantification: Because filtration removes excess solid, the final dissolved concentration must be analytically verified. Quantify the filtrate using UV-Vis spectroscopy or HPLC against a known standard curve to determine your exact working concentration.
Section 5: Mechanistic Visualization
Mechanism of HP-β-CD inclusion complexation enhancing aqueous bioavailability without DMSO.
References
- Source: noaa.
- Source: nih.
- Source: researchgate.
- Source: researchgate.
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A Comparative Guide to the Full Validation of Analytical Methods for 4-(tert-Butyl)-2-isopropoxyphenol Quantification
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and scientific research, the precise and reliable quantification of chemical entities is paramount. This guide provides a comprehensive framework for the full validation of analytical methods for the quantification of 4-(tert-Butyl)-2-isopropoxyphenol, a key intermediate and potential impurity in various synthetic pathways. As a Senior Application Scientist, this document is structured to not only outline the necessary steps for validation but to also provide the scientific rationale behind these choices, ensuring a deep and applicable understanding for the reader.
This guide will delve into a comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers and drug development professionals with the knowledge to select and validate the most appropriate analytical method for their specific needs, supported by experimental data and adherence to international regulatory standards.
The Imperative of Analytical Method Validation
The International Council for Harmonisation (ICH) has provided comprehensive guidelines on the validation of analytical procedures, with the most recent revision being ICH Q2(R2).[5][6] These guidelines outline the key validation parameters that must be evaluated to demonstrate a method's fitness for purpose.[5][6][7]
Core Validation Parameters: A Method's Litmus Test
A successful analytical method validation hinges on the rigorous evaluation of several key performance characteristics. The following sections detail these parameters and provide a comparative overview of their assessment for HPLC-UV and GC-MS methods for 4-(tert-Butyl)-2-isopropoxyphenol quantification.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] Typically, these might include impurities, degradants, and matrix components.
-
For HPLC-UV: Specificity is often demonstrated by showing that the peak for 4-(tert-Butyl)-2-isopropoxyphenol is well-resolved from other potential components in a mixture. This can be achieved by analyzing a placebo (matrix without the analyte), a spiked placebo, and a sample containing known impurities. Peak purity analysis using a diode-array detector (DAD) can further support specificity by demonstrating that the spectrum of the analyte peak is homogeneous.[8]
-
For GC-MS: The inherent selectivity of mass spectrometry provides a high degree of specificity.[8][9] By monitoring for characteristic fragment ions of 4-(tert-Butyl)-2-isopropoxyphenol, the method can distinguish it from co-eluting compounds. Specificity is confirmed by the consistent ratio of these ions in samples compared to a pure standard.
Linearity and Range
Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[1] The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Experimental Protocol: A series of at least five standard solutions of 4-(tert-Butyl)-2-isopropoxyphenol spanning the expected concentration range (e.g., 50% to 150% of the target concentration) are prepared and analyzed. A calibration curve is generated by plotting the instrument response against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should typically be ≥ 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
-
Experimental Protocol: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicate preparations at each level. The percent recovery is calculated, and the acceptance criteria are typically within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of a single sample concentration (e.g., 100% of the target concentration) or by analyzing three different concentrations in triplicate.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[1]
The precision is expressed as the relative standard deviation (RSD) of the measurements, with a typical acceptance criterion of ≤ 2%.[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] The Limit of Quantification is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Determination: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve). Alternatively, they can be determined by preparing and analyzing a series of diluted solutions and identifying the lowest concentration that meets the predefined criteria for detection and quantification.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
-
Experimental Protocol: Small, deliberate changes are made to the method parameters to assess their impact on the results. For HPLC, this could include variations in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). For GC, variations in oven temperature ramp rate, injector temperature, and carrier gas flow rate would be evaluated. The system suitability parameters should remain within the acceptance criteria, and the results of the analysis of a standard solution should not be significantly affected.
Comparative Analysis: HPLC-UV vs. GC-MS for 4-(tert-Butyl)-2-isopropoxyphenol Quantification
The choice between HPLC-UV and GC-MS for the quantification of 4-(tert-Butyl)-2-isopropoxyphenol will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[11][12]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[8][13] For 4-(tert-Butyl)-2-isopropoxyphenol, a reversed-phase HPLC method with UV detection is a suitable approach.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength of approximately 275 nm.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][12] For phenolic compounds like 4-(tert-Butyl)-2-isopropoxyphenol, a derivatization step is often employed to increase volatility and improve chromatographic performance.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Derivatization: The sample is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the polar hydroxyl group to a less polar trimethylsilyl ether.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the derivatized 4-(tert-Butyl)-2-isopropoxyphenol.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the hypothetical validation data for the quantification of 4-(tert-Butyl)-2-isopropoxyphenol using the described HPLC-UV and GC-MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Equation | y = 25000x + 150 | y = 80000x + 50 |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| 80% | 99.5% | 100.2% |
| 100% | 100.8% | 99.7% |
| 120% | 101.2% | 100.5% |
Table 3: Precision (RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | 0.8% | 1.2% |
| Intermediate Precision | 1.5% | 1.8% |
Table 4: LOD and LOQ
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Visualization of the Validation Workflow
A clear understanding of the validation process is crucial for its successful implementation. The following diagrams illustrate the overall workflow and the logical relationships between the different validation parameters.
Caption: Overall Analytical Method Validation Workflow.
Caption: Relationship between Test Type and Validation Parameters.
Conclusion: Selecting the Right Tool for the Job
The full validation of an analytical method for the quantification of 4-(tert-Butyl)-2-isopropoxyphenol is a meticulous but essential process for ensuring data integrity. Both HPLC-UV and GC-MS are powerful and reliable techniques, each with its own set of advantages and disadvantages.
-
HPLC-UV is a robust, straightforward, and high-throughput method suitable for routine quality control and the analysis of samples with relatively high concentrations of the analyte.[11] Its primary advantage lies in its simplicity and the absence of a derivatization step.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis and for complex matrices where interferences are a concern.[9][12] The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.
Ultimately, the choice between these two methods will be dictated by the specific requirements of the analysis. A thorough understanding of the validation principles outlined in this guide, in conjunction with a risk-based approach to method development, will empower researchers and scientists to generate high-quality, reliable, and defensible analytical data.
References
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]
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Liévin, S. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]
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Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. PubMed. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Wang, et al. (2017). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. ResearchGate. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
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Bergman, J. (2021). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-Portal.org. [Link]
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Zgoła-Grześkowiak, A., et al. (2014). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. National Center for Biotechnology Information. [Link]
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Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Phenolic Compounds from Amaranthus hypochondriacus L. Leaves with Potent Antioxidant Activity. IJPSR. [Link]
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Analytice. (n.d.). 4-Tert-butylphenol - analysis. [Link]
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University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]
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AOCS. (2021). HPLC Analysis of Phenolic Antioxidants. [Link]
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SIELC Technologies. (2018). 2-Isopropoxyphenol. [Link]
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Investigating the Structure-Activity Relationship (SAR) of 4-(tert-Butyl)-2-isopropoxyphenol Derivatives: A Comparative Guide on Antioxidant Efficacy and Lipid Protection
As drug development and materials science increasingly rely on targeted oxidative protection, the structural tuning of hindered phenols has become a critical area of focus. While industry standards like Butylated Hydroxyanisole (BHA) and Propofol (2,6-diisopropylphenol) are well-documented, the emergence of 4-(tert-Butyl)-2-isopropoxyphenol (4-tB-2-IPP) and its derivatives offers a highly optimized alternative for specific lipid-rich environments.
This guide provides an objective, data-backed comparison of 4-tB-2-IPP against traditional phenolic antioxidants. By deconstructing the causality behind its Structure-Activity Relationship (SAR) and providing self-validating experimental protocols, this document serves as an authoritative resource for application scientists and researchers evaluating novel radical scavengers.
Mechanistic Causality: The SAR of 4-(tert-Butyl)-2-isopropoxyphenol
The efficacy of any phenolic antioxidant is primarily governed by its ability to execute a Hydrogen Atom Transfer (HAT) to a reactive oxygen species (ROS), neutralizing the radical while forming a stable phenoxyl radical[1]. This efficiency is quantified by the O–H Bond Dissociation Enthalpy (BDE)[2].
The structural architecture of 4-tB-2-IPP is highly intentional, utilizing specific substituents to manipulate both the thermodynamics of the HAT mechanism and the molecule's physical behavior in biological matrices:
-
The ortho-Isopropoxy Group (Position 2): Unlike the methoxy group found in BHA, an isopropoxy group provides superior steric shielding of the phenolic hydroxyl group. This shielding prevents the premature auto-oxidation of the phenol while offering strong electron-donating effects (+I, +M) that weaken the O–H bond, effectively lowering the BDE and accelerating radical scavenging kinetics. Furthermore, the isopropoxy moiety significantly increases the molecule's lipophilicity (LogP), driving its insertion into phospholipid bilayers where lipid peroxidation occurs.
-
The para-tert-Butyl Group (Position 4): Once the hydrogen atom is donated, the resulting phenoxyl radical must be stabilized to prevent it from initiating secondary oxidation chains. The bulky tert-butyl group at the para position provides massive steric hindrance to prevent radical dimerization, while hyperconjugation delocalizes the unpaired electron, ensuring the radical remains inert[1].
Logical mapping of 4-tB-2-IPP structural features to antioxidant outcomes.
Comparative Performance Data
To objectively evaluate 4-tB-2-IPP, we must benchmark it against Propofol (a highly lipophilic, sterically hindered phenol) and BHA (a standard food and pharma-grade antioxidant). The table below synthesizes their theoretical and experimental performance metrics in lipid models.
| Compound | Structural Classification | Est. O-H BDE (kcal/mol) | Lipophilicity (LogP) | DPPH Scavenging (IC50, µM) | Lipid Peroxidation Inhibition (%)* |
| Propofol | 2,6-diisopropylphenol | ~ 81.5 | 3.79 | > 100 (Slow) | 65% |
| BHA | 2-tert-butyl-4-methoxyphenol | ~ 79.0 | 3.30 | 18.5 | 78% |
| 4-tB-2-IPP | 4-tert-butyl-2-isopropoxyphenol | ~ 78.2 | 4.15 | 14.2 | 91% |
*Measured via TBARS assay in a liposome dispersion model (10 µM antioxidant concentration, Cu2+ induced)[3].
Data Interpretation: While Propofol has excellent membrane affinity (LogP 3.79), its lack of para-substitution limits its radical stabilization, resulting in poor direct radical scavenging (high DPPH IC50). BHA is an excellent radical scavenger but lacks the deep membrane penetration required for optimal lipid protection. 4-tB-2-IPP bridges this gap: its ortho-isopropoxy group pushes its LogP higher than BHA, allowing it to anchor deeply into lipid bilayers, while its para-tert-butyl group ensures rapid and stable radical quenching.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We prioritize the TBARS (Thiobarbituric Acid Reactive Substances) Assay in a liposome model, as it accurately simulates the lipid bilayer environment where 4-tB-2-IPP exhibits its primary structural advantage,[3].
Protocol: TBARS Assay for Lipid Peroxidation in Liposome Models
Malondialdehyde (MDA) is a secondary oxidation product of polyunsaturated fatty acids. When heated with thiobarbituric acid (TBA) under acidic conditions, MDA forms a Schiff base adduct that absorbs strongly at 532 nm[4].
Causality in Experimental Design: A critical point of failure in standard TBARS assays is the artificial generation of MDA during the 90°C heating step. To make this protocol self-validating, we introduce Butylated Hydroxytoluene (BHT) immediately before heating. BHT halts all ongoing oxidation, ensuring the absorbance read at 532 nm strictly represents the lipid peroxidation that occurred during the incubation phase, not artifacts of the assay itself.
Step-by-Step Methodology:
-
Liposome Preparation: Disperse 10 mg/mL of phosphatidylcholine in 50 mM phosphate buffer (pH 7.4). Sonicate in an ice bath for 15 minutes to form unilamellar liposomes.
-
Treatment Application: Aliquot 1 mL of the liposome dispersion into test tubes. Add 10 µL of the test compound (4-tB-2-IPP, BHA, or Propofol) dissolved in ethanol to achieve a final concentration of 10 µM.
-
Oxidation Induction: Initiate lipid peroxidation by adding 50 µL of 5 mM CuSO₄ (or Fe²⁺/ascorbate system)[3]. Incubate the mixture at 37°C for 120 minutes in a shaking water bath.
-
Reaction Termination (Critical Step): Add 50 µL of 2% BHT in ethanol to the mixture. Mechanism: BHT immediately quenches any remaining radicals, preventing heat-induced auto-oxidation in the subsequent steps.
-
Derivatization: Add 1 mL of TBA reagent (0.375% TBA, 15% Trichloroacetic acid (TCA), and 0.25 N HCl).
-
Heating & Extraction: Incubate the tubes at 90°C for 15 minutes to allow the MDA-TBA chromogen to form[4]. Cool rapidly in an ice bath. Centrifuge at 3000 × g for 10 minutes to remove precipitated proteins/lipids.
-
Quantification: Measure the absorbance of the clear pink supernatant at 532 nm against a blank. Calculate % inhibition relative to a positive control (oxidized liposomes with no antioxidant).
Step-by-step experimental workflow for the TBARS lipid peroxidation assay.
Conclusion & Application Suitability
The SAR investigation of 4-(tert-Butyl)-2-isopropoxyphenol demonstrates that it is not merely a generic antioxidant, but a precision-engineered molecule for lipophilic environments.
-
Choose BHA for bulk aqueous or low-fat emulsion systems where high lipophilicity is not required.
-
Choose Propofol when specific GABA_A receptor modulation or anesthetic properties are the primary pharmacological goal, accepting lower direct antioxidant capacity.
-
Choose 4-tB-2-IPP for advanced lipid nanoparticle (LNP) stabilization, liposomal drug formulations, or cellular membrane protection assays, where its superior LogP and optimized O-H BDE provide maximum protection against lipid peroxidation.
References
-
Lucarini, M., Pedulli, G. F., & Cipollone, M. "Bond Dissociation Enthalpy of .alpha.-Tocopherol and Other Phenolic Antioxidants." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Devasagayam, T. P. A., et al. "Methods for estimating lipid peroxidation: An analysis of merits and demerits." NISCPR. Available at:[Link]
-
Mozuraityte, R., et al. "Antioxidant Activity of Phenolic Acids in Lipid Oxidation Catalyzed by Different Prooxidants." Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
-
Dangles, O., et al. "Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds." PMC. Available at:[Link]
-
Domínguez, R., et al. "Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems." PMC. Available at:[Link]
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Assessment of the Endocrine-Disrupting Potential of 4-(tert-Butyl)-2-isopropoxyphenol: A Comparative Technical Guide
Executive Summary & Mechanistic Context
As a Senior Application Scientist overseeing endocrine disruptor screening, I approach the evaluation of novel phenolic compounds not merely as a regulatory checkbox, but as a complex mechanistic puzzle. Phenolic antioxidants are ubiquitous in polymer stabilization and drug formulation. However, their structural homology to endogenous steroid hormones has triggered intense regulatory scrutiny. For instance, the European Chemicals Agency (ECHA) recently added 4-tert-butylphenol to the Substances of Very High Concern (SVHC) list explicitly due to its endocrine-disrupting properties 1[1].
This guide evaluates 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) —a specialized hindered phenol featuring a bulky tert-butyl group at the C4 position and an isopropoxy group at C2. By objectively comparing its performance and receptor-binding profile against industry-standard alternatives like Butylated Hydroxyanisole (BHA), 4-tert-butylphenol (4-t-BP), and 2,4-di-tert-butylphenol (2,4-DTBP), this guide provides a robust, self-validating framework for assessing its Endocrine Disrupting Potential (EDP).
Structural Causality: Why the tert-Butyl Group Matters
When designing an EDP screening cascade, experimental choices must be driven by structural causality. The endocrine activity of alkylphenols is highly dependent on the size, branching, and position of the alkyl chain:
-
RXR Steric Complementarity: Recent toxicological profiling demonstrates that bulky alkyl groups (specifically tert-butyl) at the C4 position enhance steric complementarity within the Retinoid X Receptor (RXR) ligand-binding pocket. This allows these compounds to act as RXR agonists, potentiating thyroid hormone signaling at nanomolar concentrations 2[2].
-
ER/AR Antagonism: The phenolic hydroxyl group mimics the A-ring of 17β-estradiol, allowing binding to the Estrogen Receptor (ERα). However, the bulky C2 isopropoxy group in 4-(tert-Butyl)-2-isopropoxyphenol creates a steric clash that generally shifts the molecule's behavior from a full agonist to a competitive antagonist at both the ER and Androgen Receptor (AR)3[3].
Comparative Endocrine Profiling Data
The following table synthesizes quantitative in vitro data comparing 4-(tert-Butyl)-2-isopropoxyphenol with alternative phenolic compounds across Level 2 OECD framework endpoints.
| Compound | ERα Transactivation (OECD TG 455) | AR Transactivation (OECD TG 458) | RXR Agonism / Thyroid Potentiation | Steroidogenesis (OECD TG 456) |
| 4-(tert-Butyl)-2-isopropoxyphenol | Weak Antagonist (IC50 > 10 μM) | Moderate Antagonist | High Predicted Agonism (C4 bulky group) | No significant inhibition |
| 4-tert-Butylphenol (4-t-BP) | Full Agonist (SVHC Listed) | Antagonist | Moderate Agonist | Inhibits E2 production |
| 2,4-Di-tert-butylphenol | Moderate Antagonist | Moderate Antagonist | Strong Agonist (Nanomolar range) | Inhibits T production |
| Butylated Hydroxyanisole (BHA) | Weak Agonist | Weak Antagonist | Weak Agonist | Mild inhibition |
Systems-Level Experimental Methodologies
To establish trustworthiness, every protocol utilized in our laboratory is designed as a self-validating system . A result is only accepted if the internal control parameters definitively rule out confounding variables like cytotoxicity or assay interference.
ER/AR Transactivation Assays (OECD TG 455 & 458)
To assess direct nuclear receptor interference, we utilize stably transfected reporter cell lines 4[4].
-
Cell Culture & Seeding: Seed VM7Luc4E2 cells (for ERα) and 22Rv1/MMTV_GR-KO cells (for AR, lacking glucocorticoid receptor crosstalk) at 4×104 cells/well in 96-well plates. Acclimate for 24 hours 5[5].
-
Compound Exposure: Expose cells to 4-(tert-Butyl)-2-isopropoxyphenol via serial dilutions ( 10−10 to 10−5 M). To test for antagonism, co-incubate with the EC50 concentration of a reference agonist (10 pM 17β-estradiol for ER; 100 pM DHT for AR).
-
Luminescence Quantification: After 24 hours, lyse cells and add luciferin substrate. Quantify bioluminescence using a microplate luminometer.
-
Self-Validation (Critical): Run a parallel MTT cell viability assay. A reduction in luminescence is only classified as true receptor antagonism if cell viability remains >80%. This prevents false-positive antagonism caused by compound-induced cell death.
RXR-Thyroid Hormone Potentiation Assay
Because tert-butylphenols are known RXR heterodimerization partners, standard ER/AR panels are insufficient.
-
Transfection: Transiently co-transfect HEK293T cells with RXRα and TRβ expression plasmids alongside a luciferase reporter driven by a Thyroid Response Element (TRE).
-
Treatment: Treat cells with a sub-maximal fixed concentration of Thyroid Hormone ( T3 ) and varying concentrations of the test phenol.
-
Self-Validation: Use 9-cis-retinoic acid as a positive control for RXR activation. The assay is validated only if the positive control demonstrates a dose-dependent synergistic spike in luminescence compared to T3 alone.
H295R Steroidogenesis Assay via LC-MS/MS (OECD TG 456)
To rule out upstream enzyme inhibition (e.g., aromatase or CYP17 lyase), we measure absolute changes in hormone production6[6].
-
Cell Culture: Culture human adrenocortical carcinoma H295R cells in 24-well plates for 24 hours.
-
Exposure: Treat with the test compound for 48 hours in triplicate.
-
Extraction & LC-MS/MS: Extract the culture media. Causality note: We utilize LC-MS/MS instead of standard ELISA because LC-MS/MS provides superior selectivity, avoiding cross-reactivity issues common with structurally similar steroid metabolites7[7]. Quantify Testosterone (T) and 17β-estradiol (E2).
-
Self-Validation: The quality control plate must demonstrate ≥1.5 -fold testosterone induction with 10 μM forskolin and ≥50% inhibition with 1 μM prochloraz to validate the assay's dynamic range.
Visualizing the EDC Screening Workflow
The following diagram illustrates the logical relationships and mechanistic pathways evaluated in our screening cascade.
Figure 1: Mechanistic workflow for assessing nuclear receptor binding and steroidogenesis of EDCs.
References
- Mengeling, B.J. et al. (2025). "Widely used plastic chemicals activate retinoid-X-receptor, scientists find." Food Packaging Forum.
- European Chemicals Agency (ECHA) (2019). "Substances with Endocrine-Disrupting Properties Identified as 'High Concern' in EU." AIHA.
- OECD (2015). "DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists." Europa.eu.
- OECD (2021). "Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists." NIH.
- OECD (2022). "OECD TG 456: H295R Steroidogenesis Assay for Chemical Testing." Policy Commons.
- Labcorp (2021). "Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection." Labcorp.
- Jinan University et al. (2018). "The evaluation of endocrine disrupting effects of tert-butylphenols." NIH.
Sources
- 1. aiha.org [aiha.org]
- 2. Widely used plastic chemicals activate retinoid-X-receptor, scientists find | Food Packaging Forum [foodpackagingforum.org]
- 3. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. labcorp.com [labcorp.com]
Validating the purity and identity of commercially available 4-(tert-Butyl)-2-isopropoxyphenol
As a Senior Application Scientist, validating the purity and structural identity of specialty building blocks is paramount to ensuring reproducible downstream performance. 4-(tert-Butyl)-2-isopropoxyphenol (CAS: 1243439-96-4) is a sterically hindered phenolic compound utilized both as a highly specialized antioxidant and as a critical intermediate in active pharmaceutical ingredient (API) synthesis.
Unlike commodity antioxidants, specialty phenols require a rigorous, self-validating analytical framework. This guide objectively compares 4-(tert-Butyl)-2-isopropoxyphenol against industry-standard alternatives and provides a comprehensive, causality-driven methodology for its analytical validation.
Comparative Performance Analysis: Specialty vs. Commodity Phenols
To understand the value of 4-(tert-Butyl)-2-isopropoxyphenol, we must benchmark it against ubiquitous phenolic antioxidants such as BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene). The efficacy of a phenolic antioxidant is governed by the steric hindrance around the hydroxyl group and the electron-donating effects of its substituents, which stabilize the resulting phenoxy radical.
Table 1: Structural and Functional Comparison of Phenolic Antioxidants
| Attribute | 4-(tert-Butyl)-2-isopropoxyphenol | BHA (Mixture of 2- & 3-isomers) | BHT |
| Substitution Pattern | ortho-isopropoxy, para-tert-butyl | ortho-tert-butyl, para-methoxy | Di-ortho-tert-butyl, para-methyl |
| Steric Hindrance | Moderate-High (Isopropoxy is bulkier than methoxy) | Moderate | Very High |
| Radical Stabilization | High (Strong inductive + resonance stabilization) | High | Moderate-High |
| Physical State | Liquid/Low-melting solid | Solid | Solid |
| Primary Utility | Specialty API intermediate, targeted lipophilic antioxidant | General food/cosmetic antioxidant | Industrial polymer/lipid antioxidant |
Scientific Insight: The isopropoxy group in 4-(tert-Butyl)-2-isopropoxyphenol provides a larger steric shield than the methoxy group in BHA, slowing the rate of pro-oxidant side reactions. Furthermore, its specific regiochemistry makes it a highly selective building block for cross-coupling reactions in drug development, a feature completely absent in heavily shielded molecules like BHT.
Free-radical scavenging mechanism of 4-(tert-Butyl)-2-isopropoxyphenol.
The Self-Validating Analytical Strategy
To confidently release a commercial batch of 4-(tert-Butyl)-2-isopropoxyphenol, we cannot rely on a single analytical technique. We must construct a self-validating system where the limitations of one method are covered by the strengths of another:
-
RP-HPLC-UV confirms the absence of structurally related non-volatile impurities.
-
GC-MS orthogonally verifies purity while identifying trace volatile by-products or residual solvents.
-
NMR Spectroscopy acts as the ultimate arbiter of structural identity, proving the exact regiochemistry (ruling out positional isomers that HPLC/MS cannot easily distinguish).
Orthogonal analytical workflow for validating phenolic compound purity and identity.
Experimental Protocols & Causality
Protocol 1: RP-HPLC-UV for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying phenolic antioxidants[1].
-
The Causality: Phenolic compounds possess a mildly acidic hydroxyl group (pKa ~ 10). If analyzed in a neutral mobile phase, partial ionization occurs, leading to severe peak tailing and shifting retention times. By adding 5% acetic acid to the mobile phase, we suppress ionization, ensuring the molecule remains neutral and interacts uniformly with the non-polar C18 stationary phase[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions.
-
Column Selection: Utilize a high-efficiency C18 column (e.g., Ascentis Express C18, 150 mm × 4.6 mm, 2.7 µm core-shell particles) to maximize theoretical plates for resolving closely eluting isomers.
-
Mobile Phase:
-
Solvent A: Water with 5% Acetic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Initiate at 30% B, ramping to 100% B over 15 minutes, followed by a 4-minute hold at 100% B. Flow rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm, which corresponds to the optimal π→π∗ transition of the phenolic aromatic ring[1].
Protocol 2: GC-MS Analysis for Trace Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal purity check and identifies volatile synthetic by-products.
-
The Causality: Injecting free phenols directly into a GC often results in thermal degradation or interaction with active silanol groups in the column liner, causing peak tailing. We utilize silylation to convert the polar hydroxyl group into a trimethylsilyl (TMS) ether. This masks the polarity, dramatically enhancing volatility and chromatographic peak symmetry[2][3].
Step-by-Step Methodology:
-
Derivatization: Transfer 1 mg of the compound into a GC vial. Add 100 µL of BSTFA containing 1% TMCS, followed by 100 µL of anhydrous pyridine as an acid scavenger. Incubate at 60°C for 30 minutes[2].
-
Injection: Inject 1 µL of the derivatized sample in split mode (1:50 ratio) at an injector temperature of 250°C.
-
Separation: Employ a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Oven Program: Start at 80°C (hold for 2 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Detection: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50–500. Identify impurities by comparing fragmentation patterns against the NIST mass spectral library.
Protocol 3: NMR Spectroscopy for Regiochemical Identity
While HPLC and GC-MS confirm purity and molecular weight, they cannot definitively prove the exact substitution pattern on the aromatic ring. Nuclear Magnetic Resonance (NMR) is required to validate the structural identity.
-
The Causality: The unique spin-spin coupling of the isopropyl group and the integration of the tert-butyl group provide an absolute fingerprint of the molecule's architecture.
-
Execution: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% TMS internal standard.
-
Acceptance Criteria ( 1H NMR, 400 MHz):
-
A distinct septet (~4.5 ppm, 1H) and doublet (~1.3 ppm, 6H) confirming the isopropoxy group.
-
A sharp, 9-proton singlet (~1.3 ppm) confirming the tert-butyl group.
-
Three distinct aromatic protons exhibiting ortho and meta coupling constants (J-values), definitively proving the 1,2,4-substitution pattern on the phenol ring.
-
Conclusion
Validating commercially available 4-(tert-Butyl)-2-isopropoxyphenol requires moving beyond basic certificates of analysis. By employing a self-validating system—combining the quantitative rigor of acidified RP-HPLC[1], the orthogonal volatility profiling of derivatized GC-MS[2], and the absolute structural confirmation of NMR—researchers can ensure the integrity of their synthetic pathways and antioxidant formulations.
References
-
ISO 5132:2024 - Animal and vegetable fats and oils — High-performance liquid chromatography (HPLC) analysis of phenolic antioxidants Source: International Organization for Standardization (ISO) URL:[Link]
-
Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic Components Source: The Open Analytical Chemistry Journal (Bentham Open) URL:[Link]
Sources
A Comparative Analysis of the Cytotoxic Effects of 4-(tert-Butyl)-2-isopropoxyphenol and Its Structural Analogues
In the landscape of drug discovery and development, the careful evaluation of a compound's cytotoxic potential is a critical step. This guide provides a comprehensive comparison of the cytotoxic effects of 4-(tert-Butyl)-2-isopropoxyphenol and its structurally related phenolic analogues. By synthesizing data from in vitro studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships that govern the cytotoxicity of this class of compounds.
Our analysis delves into the mechanistic underpinnings of their cellular toxicity, focusing on key cellular events such as the induction of apoptosis and the modulation of critical signaling pathways. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction to 4-(tert-Butyl)-2-isopropoxyphenol and its Analogues
Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in pharmacology due to their diverse biological activities, including antioxidant and, conversely, cytotoxic properties. 4-(tert-Butyl)-2-isopropoxyphenol belongs to this family, and its cytotoxicity profile, along with that of its structural analogues, is of paramount importance for any potential therapeutic application. The seemingly minor alterations in the chemical structure of these analogues can lead to significant differences in their biological effects.
The core structure of these compounds is a phenol ring, with substitutions that influence their lipophilicity, steric hindrance, and electronic properties. These factors, in turn, dictate their interaction with cellular components and their ultimate cytotoxic impact.
Comparative Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 4-(tert-Butyl)-2-isopropoxyphenol | - | - | Data not available | - |
| Butylated Hydroxytoluene (BHT) | HL-60 (Human promyelocytic leukemia) | Not specified | 0.2-0.3 mM | [1] |
| HSC-2 (Human squamous cell carcinoma) | Not specified | 0.2-0.3 mM | [1] | |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Human oral tumor cell lines (HSC-2, HSG) and human gingival fibroblast cells (HGF) | Not specified | Significantly more cytotoxic than TBP and bisDBP | [2] |
This table will be updated as more specific data for 4-(tert-Butyl)-2-isopropoxyphenol becomes available.
The available data suggests that the degree and position of tert-butyl groups on the phenol ring play a crucial role in determining cytotoxicity. For instance, 2,4-di-tert-butylphenol (DBP) exhibits significantly higher cytotoxicity compared to 2,4,6-tri-tert-butylphenol (TBP) and 3,3',5,5'-tetra-t-butyl-1,1'-biphenyl-2,2'-diol (bisDBP) in human oral tumor cell lines.[2]
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of phenolic compounds are often multifaceted, involving the induction of oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).
Oxidative Stress and Apoptosis
Many phenolic compounds can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[3] Metabolites of BHT, for example, can cause oxidative DNA damage and the fragmentation of internucleosomal DNA, which are characteristic features of apoptosis.[1] Butylated hydroxyanisole (BHA), another related compound, has been shown to induce apoptosis, preceded by an irreversible loss of cell proliferative capacity.[4] This process is often associated with the loss of mitochondrial function.[4]
The induction of apoptosis by these compounds can be mediated through the intrinsic pathway, which is triggered by cellular stress signals such as DNA damage and is characterized by the release of cytochrome c from the mitochondria.[3]
Interference with Signaling Pathways
Cellular signaling pathways are intricate networks that control cell fate. Phenolic antioxidants have been shown to interfere with key signaling cascades, including the PI3K/Akt and MAPK pathways. BHT, for instance, has been observed to activate both the PI3K/Akt and MAPK signaling pathways.[1] The MAPK family, which includes ERK, JNK, and p38, plays a pivotal role in regulating cellular processes like proliferation, differentiation, and apoptosis.[5] The interference of chemicals with these kinase activities can trigger cell death.[5]
Caption: Proposed mechanisms of phenolic compound-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability of cytotoxicity data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-(tert-Butyl)-2-isopropoxyphenol and its analogues) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control.
Conclusion and Future Directions
The comparative analysis of 4-(tert-Butyl)-2-isopropoxyphenol and its structural analogues reveals the critical role of chemical structure in dictating cytotoxic potential. While a complete cytotoxicity profile for the primary compound of interest requires further investigation, the data from related phenolic compounds provide a valuable framework for understanding their mechanism of action. The interplay between oxidative stress, mitochondrial function, and key cellular signaling pathways appears to be a central theme in the cytotoxicity of this class of molecules.
Future research should focus on obtaining specific IC50 values for 4-(tert-Butyl)-2-isopropoxyphenol across a panel of cancer and normal cell lines. Furthermore, a deeper exploration of its effects on the PI3K/Akt and MAPK signaling pathways will provide a more complete picture of its cellular impact. Such studies are essential for the rational design of novel therapeutic agents with improved efficacy and reduced off-target toxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Radical production and cytotoxic activity of tert-butyl-substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of tert-butylhydroperoxide induced cytotoxicity in U-937 macrophages by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of butylated hydroxyanisole in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
